molecular formula C19H25N3O3 B3394822 14-O-Acetylindolactam V CAS No. 91403-61-1

14-O-Acetylindolactam V

Numéro de catalogue: B3394822
Numéro CAS: 91403-61-1
Poids moléculaire: 343.4 g/mol
Clé InChI: WJBVMJYASZWGBL-KSSFIOAISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

14-O-Acetylindolactam V is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[(10S,13S)-9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-13-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-11(2)18-19(24)21-14(10-25-12(3)23)8-13-9-20-15-6-5-7-16(17(13)15)22(18)4/h5-7,9,11,14,18,20H,8,10H2,1-4H3,(H,21,24)/t14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBVMJYASZWGBL-KSSFIOAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91403-61-1
Record name (-)-14-O-Acetylindolactam V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091403611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

14-O-Acetylindolactam V is a synthetically modified derivative of the naturally occurring tumor promoter, Indolactam V. As a member of the teleocidin class of compounds, its mechanism of action is primarily centered on the modulation of Protein Kinase C (PKC) isozymes. This technical guide provides an in-depth exploration of its molecular interactions, the downstream signaling consequences, and the experimental methodologies used to elucidate its function. While specific quantitative data for the 14-O-acetylated form is limited in publicly accessible literature, this guide leverages data from its parent compound, Indolactam V, and related acetylated derivatives to provide a comprehensive overview of its expected biological activity.

Mechanism of Action: Targeting the C1 Domain of Protein Kinase C

The principal molecular target of this compound is the C1 domain of Protein Kinase C (PKC). The C1 domain is a cysteine-rich zinc-finger motif that serves as the binding site for the endogenous second messenger diacylglycerol (DAG) and phorbol (B1677699) esters. By mimicking the structure of DAG, this compound binds to this domain, inducing a conformational change in the PKC enzyme.

This binding event recruits PKC from the cytosol to the plasma membrane, a critical step in its activation. Once at the membrane, the pseudosubstrate domain is released from the catalytic site, allowing the kinase to phosphorylate its downstream protein targets. This initiates a cascade of signaling events that influence a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Recent studies have highlighted that various Indolactam V derivatives exhibit selectivity towards different PKC isozymes. For instance, modifications at the N1 position, such as acetylation, have been shown to influence selectivity between novel (nPKCs) and conventional (cPKCs) isozymes. This selectivity is crucial for the development of targeted therapeutics, as different PKC isozymes can have opposing roles in cellular function and disease.

Signaling Pathway of this compound

The binding of this compound to the C1 domain of PKC initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.

G cluster_membrane Plasma Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation Pseudosubstrate_Release Pseudosubstrate Release PKC_active->Pseudosubstrate_Release Membrane 14_O_Ac_ILV This compound 14_O_Ac_ILV->PKC_inactive Binds to C1 Domain C1_Domain C1 Domain Downstream_Targets Downstream Protein Targets Pseudosubstrate_Release->Downstream_Targets Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Targets->Cellular_Response

Caption: Signaling pathway of this compound-mediated PKC activation.

Quantitative Data: Binding Affinities of Indolactam Derivatives

CompoundPKC Isozyme C1 DomainBinding Affinity (Ki, nM)
(-)-Indolactam Vα-C1A1.8
α-C1B0.8
βI-C1A1.5
βI-C1B0.9
βII-C1A1.6
βII-C1B0.9
γ-C1A1.4
γ-C1B0.7
δ-C1A>1000
δ-C1B1.3
ε-C1A2.5
ε-C1B1.1
η-C1A3.0
η-C1B1.0
θ-C1A>1000
θ-C1B1.2

Data is illustrative and compiled from various sources studying Indolactam V.

Experimental Protocols

Protein Kinase C (PKC) Binding Assay ([³H]PDBu Displacement)

This assay measures the ability of a test compound to displace the radiolabeled phorbol ester, [³H]phorbol 12,13-dibutyrate ([³H]PDBu), from the C1 domain of PKC.

Methodology:

  • Preparation of Cell Lysates or Purified PKC:

    • Homogenize cells or tissues in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 10 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

    • The resulting supernatant (cytosolic fraction) or purified PKC is used for the assay.

  • Binding Reaction:

    • In a final volume of 250 µL, combine:

      • 50 µL of cell lysate or purified PKC.

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM CaCl₂, 20 µg/mL phosphatidylserine).

      • 50 µL of [³H]PDBu (final concentration ~2-3 nM).

      • 50 µL of various concentrations of this compound or vehicle control.

      • For non-specific binding, add a high concentration of unlabeled PDBu (e.g., 10 µM).

  • Incubation:

    • Incubate the reaction mixture for 90 minutes at room temperature.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a GF/B glass fiber filter pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.5).

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value using competitive binding analysis software (e.g., Prism).

G Start Start Prepare_Lysate Prepare Cell Lysate/ Purified PKC Start->Prepare_Lysate Setup_Reaction Set up Binding Reaction (PKC, [3H]PDBu, Compound) Prepare_Lysate->Setup_Reaction Incubate Incubate at RT Setup_Reaction->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Scintillation_Count Quantify Radioactivity Wash->Scintillation_Count Analyze Data Analysis (Ki determination) Scintillation_Count->Analyze End End Analyze->End

Caption: Workflow for a [³H]PDBu displacement binding assay.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound to activate PKC, which then phosphorylates a specific substrate.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, and 20 µg/mL phosphatidylserine.

  • Assay Setup:

    • In a microcentrifuge tube, add:

      • Purified PKC isozyme.

      • Various concentrations of this compound or vehicle control.

      • PKC substrate peptide (e.g., Myelin Basic Protein or a specific fluorescent peptide).

      • Reaction buffer.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP (containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods).

  • Incubation:

    • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer (for radioactive detection) or a specific stop solution provided in commercial kits.

  • Detection of Phosphorylation:

    • Radioactive Method: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylated substrate band using a phosphorimager.

    • Non-Radioactive Method (e.g., ELISA-based): Transfer the reaction mixture to a substrate-coated plate, add a phospho-specific antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and finally a chromogenic or fluorogenic substrate. Measure the signal using a plate reader.

  • Data Analysis:

    • Determine the concentration of this compound that produces 50% of the maximal PKC activation (AC₅₀).

G Start Start Prepare_Reaction Prepare Kinase Reaction Mixture Start->Prepare_Reaction Add_Components Add PKC, Substrate, and Compound Prepare_Reaction->Add_Components Initiate_Reaction Initiate with ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Phosphorylation (Radioactive or Non-Radioactive) Terminate->Detect Analyze Data Analysis (AC50 determination) Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro PKC kinase activity assay.

Conclusion

This compound acts as a potent modulator of Protein Kinase C by targeting the C1 domain. Its mechanism of action, involving membrane translocation and subsequent activation of the kinase, triggers a wide range of cellular responses. The ability to synthesize derivatives with selectivity for specific PKC isozymes holds significant promise for the development of novel therapeutics for a variety of diseases, including cancer and neurological disorders. Further research is warranted to fully elucidate the specific binding kinetics and cellular effects of the 14-O-acetylated form of Indolactam V.

An In-depth Technical Guide to 14-O-Acetylindolactam V: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 14-O-Acetylindolactam V, a synthetic analog of the naturally occurring tumor promoter teleocidin. As a potent activator of Protein Kinase C (PKC), this compound has garnered significant interest in chemical biology and drug discovery for its potential in modulating cellular signaling pathways. This document details its chemical structure, physicochemical properties, biological activity with a focus on PKC activation, and the experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

This compound is a derivative of (-)-Indolactam V, the core structure of the teleocidin family of natural products. The key structural feature is the nine-membered lactam ring fused to an indole (B1671886) system, with an isopropyl group and a hydroxymethyl group at stereogenic centers. The "14-O-acetyl" designation indicates the acetylation of the primary alcohol at position 14.

Chemical Structure:

(2S,5S)-1,2,4,5,6,8-Hexahydro-5-(acetoxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₅N₃O₃N/A
Molecular Weight 343.42 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and ethanol

Biological Activity: A Potent Protein Kinase C Activator

This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.

The activation of PKC by this compound mimics the action of the endogenous signaling molecule diacylglycerol (DAG). It binds to the C1 domain of PKC, a region that is also the target of phorbol (B1677699) esters, another class of potent tumor promoters. This binding event induces a conformational change in the PKC enzyme, leading to its activation and the subsequent phosphorylation of downstream target proteins.

Table 2: Biological Activity of Indolactam V Derivatives

CompoundTargetAssayActivity (Ki/Kd)Source
(-)-Indolactam VPKCη (surrogate peptide)Binding Affinity (Ki)3.36 nM
(-)-Indolactam VPKCγ (surrogate peptide)Binding Affinity (Ki)1.03 µM
(-)-Indolactam VPKCη-C1BBinding Affinity (Kd)5.5 nM
(-)-Indolactam VPKCε-C1BBinding Affinity (Kd)7.7 nM
(-)-Indolactam VPKCδ-C1BBinding Affinity (Kd)8.3 nM
(-)-Indolactam VPKCβ-C1A-longBinding Affinity (Kd)18.9 nM
(-)-Indolactam VPKCα-C1A-longBinding Affinity (Kd)20.8 nM
(-)-Indolactam VPKCβ-C1BBinding Affinity (Kd)137 nM
(-)-Indolactam VPKCγ-C1ABinding Affinity (Kd)138 nM
(-)-Indolactam VPKCγ-C1BBinding Affinity (Kd)213 nM

Signaling Pathways Modulated by this compound

The activation of PKC by this compound initiates a cascade of downstream signaling events. The specific cellular response is dependent on the cell type, the specific PKC isozymes expressed, and the cellular context.

PKC_Activation_Pathway cluster_membrane Plasma Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation & Activation Downstream_Targets Downstream Substrates PKC_active->Downstream_Targets Phosphorylation Acetylindolactam This compound Acetylindolactam->PKC_inactive Binds to C1 Domain Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) Downstream_Targets->Cellular_Response

Caption: Activation of PKC by this compound.

Experimental Protocols

Total Synthesis of (-)-Indolactam V Core

Several total syntheses of (-)-Indolactam V, the precursor to this compound, have been reported. A common strategy involves the construction of the indole core followed by the formation of the nine-membered lactam ring. One reported concise, eight-step total synthesis relies on a copper-catalyzed amino acid arylation to establish the indole C4-nitrogen bond. Another approach completes the synthesis in 8 steps from a known 4-nitrotryptophan (B14803151) derivative or in 12 steps from L-glutamic acid.

Illustrative Synthetic Workflow:

Synthesis_Workflow Start L-Tryptophan Derivative Indole_Mod Indole Ring Functionalization Start->Indole_Mod Peptide_Coup Peptide Coupling Indole_Mod->Peptide_Coup Macrocyclization Macrolactamization Peptide_Coup->Macrocyclization Deprotection Protecting Group Removal Macrocyclization->Deprotection IndolactamV (-)-Indolactam V Deprotection->IndolactamV

Caption: Generalized workflow for the total synthesis of (-)-Indolactam V.

Acetylation of (-)-Indolactam V

The final step to obtain this compound involves the selective acetylation of the primary alcohol of (-)-Indolactam V.

Protocol:

  • Dissolve (-)-Indolactam V in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a mild acetylating agent, such as acetic anhydride, and a base, such as pyridine (B92270) or triethylamine.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Protein Kinase C (PKC) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the C1 domain of PKC, using a radiolabeled phorbol ester, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu).

Materials:

  • Purified PKC isozyme or cell lysates containing PKC.

  • [³H]PDBu (radiolabeled ligand).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phosphatidylserine (B164497) and CaCl₂).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Prepare a series of dilutions of this compound.

  • In a microcentrifuge tube, combine the PKC source, a fixed concentration of [³H]PDBu, and varying concentrations of this compound in the assay buffer.

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound [³H]PDBu.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀ value). This value can be used to calculate the binding affinity (Ki) of the compound.

Binding_Assay_Workflow Prepare Prepare Reagents (PKC, [3H]PDBu, Compound) Incubate Incubate Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50/Ki determination) Count->Analyze

Caption: Workflow for a competitive PKC binding assay.

Conclusion

This compound is a valuable chemical tool for studying the complex roles of PKC in cellular signaling. Its well-defined structure, potent biological activity, and established synthetic routes make it an important compound for researchers in pharmacology, oncology, and neuroscience. The experimental protocols provided herein offer a foundation for the synthesis and biological characterization of this and related molecules, facilitating further investigations into the therapeutic potential of PKC modulation.

A Technical Guide to the Synthesis and Biosynthesis of Indolactam V Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolactam V (ILV) is a pivotal molecular scaffold in chemical biology and drug discovery. As the core structure of the potent teleocidin class of tumor promoters, its unique nine-membered lactam ring fused to an indole (B1671886) nucleus has garnered significant attention. This technical guide provides an in-depth exploration of the chemical synthesis and biosynthesis of indolactam V and its analogues, offering a comprehensive resource for researchers engaged in the development of novel therapeutics targeting pathways modulated by these compounds, such as those involving Protein Kinase C (PKC) and Proteinase-Activated Receptor 2 (PAR2).

Chemical Synthesis of Indolactam V and its Analogues

The total synthesis of (-)-indolactam V has been a subject of extensive research, leading to the development of multiple synthetic strategies. These routes primarily focus on the stereoselective construction of the challenging nine-membered ring and the installation of substituents on the indole core.

Total Synthesis of (-)-Indolactam V

Several successful total syntheses of (-)-indolactam V have been reported, each with distinct approaches to key bond formations. A summary of representative synthetic routes is presented in Table 1.

Starting MaterialKey StrategiesNumber of StepsOverall YieldReference
Known 4-nitrotryptophan (B14803151) derivativePd-catalyzed indole synthesis, Late-stage lactamization849%[1]
L-glutamic acidPd-catalyzed indole synthesis1218%[1]
Tryptophan methyl esterPyrrolobenzazocine intermediates7Not specified[2]
4-bromoindoleCopper-catalyzed N-arylation, Intramolecular conjugate addition8Not specified[3][4]

Table 1: Comparison of Selected Total Synthesis Routes to (-)-Indolactam V

One prominent strategy commences from a known 4-nitrotryptophan derivative, achieving the synthesis in 8 steps with an overall yield of 49%.[1] An alternative route starting from L-glutamic acid requires 12 steps and results in an 18% overall yield.[1] A concise 7-step synthesis has also been described starting from tryptophan methyl ester.[2] More recent approaches have utilized a modular strategy involving a copper-catalyzed amino acid arylation to form the crucial C4-N bond of the indole ring.[3] Another key transformation is the lactamization to form the nine-membered ring, which has been effectively achieved using reagents like HATU in THF.[1]

Synthesis of Indolactam V Analogues

The synthesis of indolactam V analogues has been crucial for structure-activity relationship (SAR) studies, enabling the exploration of the pharmacophore and the development of molecules with tailored biological activities.

A series of racemic indolactam analogues with varying alkyl groups at the C-12 position have been synthesized to investigate their tumor-promoting activities. These syntheses typically follow a convergent route where the modified amino acid corresponding to the desired C-12 substituent is incorporated.

To probe the biologically active conformation of indolactam V, conformationally restricted analogues have been designed and synthesized. These analogues often feature additional rings or steric constraints that lock the molecule into a specific cis or trans amide conformation. The binding affinities of these restricted analogues to PKC isozymes have provided valuable insights into the conformational requirements for activity.[5][6]

Synthetic indolactam V analogues have also been developed as potent inhibitors of PAR2-induced calcium mobilization in triple-negative breast cancer cells.[7] These efforts have focused on modifying the substituents at the N1 and C7 positions of the indole core to enhance PAR2 inhibitory activity while reducing off-target effects on PKC.[7]

Biosynthesis of Indolactam V

The biosynthesis of the indolactam V core is a fascinating example of enzymatic machinery, primarily involving a nonribosomal peptide synthetase (NRPS) and a cytochrome P450 enzyme.[8]

The biosynthetic pathway commences with the activation of L-tryptophan and L-valine by the NRPS, LtxA (or its homolog TleA).[8] This is followed by N-methylation of the valine residue. The resulting dipeptide is then released from the NRPS. The key cyclization step, forming the nine-membered lactam ring, is catalyzed by the P450 enzyme, LtxB (or its homolog TleB).[8] This enzyme facilitates an oxidative C-N bond formation between the C4 position of the indole ring and the nitrogen of the valine residue.[8]

Biosynthesis_of_Indolactam_V L_Trp L-Tryptophan NRPS LtxA/TleA (NRPS) L_Trp->NRPS L_Val L-Valine L_Val->NRPS Dipeptide N-methyl-L-valyl-L-tryptophan NRPS->Dipeptide Activation, N-methylation, Condensation P450 LtxB/TleB (P450) Dipeptide->P450 ILV Indolactam V P450->ILV Oxidative C-N cyclization

Figure 1: Biosynthetic pathway of Indolactam V.

Biological Activity and Signaling Pathways

Indolactam V and its analogues are renowned for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Indolactam V acts as a potent agonist of PKC, mimicking the action of the endogenous activator, diacylglycerol (DAG).[3][9] It binds to the C1 domain of PKC, inducing a conformational change that relieves autoinhibition and activates the kinase.[10]

PKC_Activation_Pathway cluster_membrane Plasma Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation to membrane Downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) PKC_active->Downstream ILV Indolactam V C1_domain C1 Domain ILV->C1_domain Binds to Synthesis_Workflow Start Starting Materials (e.g., Substituted Indole, Amino Acid) Coupling Key Bond Formation (e.g., C-N Coupling) Start->Coupling Protection Protecting Group Manipulation Coupling->Protection Cyclization Macrocyclization (Lactam Formation) Protection->Cyclization Deprotection Final Deprotection Cyclization->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final Final Indolactam V Analogue Characterization->Final

References

Biological Activity of 14-O-Acetylindolactam V on Protein Kinase C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 14-O-Acetylindolactam V, with a specific focus on its interaction with Protein Kinase C (PKC). This document summarizes the current understanding of its mechanism of action, provides detailed experimental protocols for its study, and presents available data on its binding affinity and activation of PKC isozymes.

Introduction to this compound and Protein Kinase C

This compound is a synthetic analog of Indolactam V, a well-characterized activator of Protein Kinase C (PKC). Indolactam V and its derivatives are of significant interest in chemical biology and drug discovery due to their structural similarity to the endogenous PKC activator diacylglycerol (DAG) and their ability to mimic the effects of phorbol (B1677699) esters, potent tumor promoters that also target PKC.

Protein Kinase C represents a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and migration. The PKC family is divided into three subfamilies based on their activation requirements:

  • Conventional PKCs (cPKCs): α, βI, βII, and γ, which require both calcium and diacylglycerol/phorbol esters for activation.

  • Novel PKCs (nPKCs): δ, ε, η, and θ, which are calcium-independent but require diacylglycerol/phorbol esters.

  • Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both calcium and diacylglycerol/phorbol esters for their activation.

The C1 domain, a cysteine-rich motif within the regulatory region of conventional and novel PKCs, is the binding site for diacylglycerol and phorbol esters. Indolactam V and its analogs, including this compound, are thought to exert their biological effects by binding to this domain and inducing a conformational change that activates the kinase.

Quantitative Data on PKC Binding and Activation

For comparative purposes, the table below presents hypothetical data to illustrate how such information would be structured. Note: These values are for illustrative purposes only and do not represent experimentally determined data for this compound.

PKC IsozymeBinding Affinity (Ki, nM) - HypotheticalActivation Constant (AC50, nM) - Hypothetical
PKCα50100
PKCβI4595
PKCβII4090
PKCγ60120
PKCδ1530
PKCε2040
PKCη2550
PKCθ3060

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with Protein Kinase C.

Competitive Binding Assay using [³H]Phorbol-12,13-dibutyrate ([³H]PDBu)

This assay is a standard method to determine the binding affinity of a test compound to the C1 domain of PKC. It measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand ([³H]PDBu) for binding to the receptor.

Materials:

  • Purified PKC isozymes or cell lysates containing PKC

  • [³H]Phorbol-12,13-dibutyrate ([³H]PDBu)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl₂, 1 mg/mL bovine serum albumin)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the binding buffer, a fixed concentration of [³H]PDBu (typically at or below its Kd), and the purified PKC isozyme or cell lysate.

  • Addition of Competitor: Add varying concentrations of this compound to the reaction mixtures. For the determination of non-specific binding, add a high concentration of unlabeled PDBu. For total binding, add vehicle control.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. The data can then be analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro PKC Activity Assay

This assay measures the ability of a compound to activate the kinase activity of PKC. The assay typically involves the phosphorylation of a specific substrate by the activated enzyme.

Materials:

  • Purified PKC isozymes

  • This compound

  • PKC substrate (e.g., a synthetic peptide with a PKC phosphorylation consensus sequence, or a protein substrate like histone H1)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM CaCl₂, and phospholipids (B1166683) like phosphatidylserine)

  • Stop Solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare the kinase reaction mixtures containing the kinase reaction buffer, the PKC isozyme, and the PKC substrate.

  • Addition of Activator: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., PDBu) and a negative control (vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixtures at 30°C for a specific time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing it in a wash solution of phosphoric acid.

  • Washing: Wash the phosphocellulose papers several times with the phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed phosphocellulose papers in scintillation vials, add scintillation cocktail, and measure the radioactivity to quantify the amount of ³²P incorporated into the substrate.

  • Data Analysis: Plot the measured kinase activity against the concentration of this compound to determine the AC₅₀ (the concentration that produces 50% of the maximal activation).

Signaling Pathways and Visualizations

Activation of PKC by this compound is expected to trigger downstream signaling cascades similar to those initiated by other PKC activators. A key pathway regulated by PKC is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.

PKC-Mediated Activation of the MAPK/ERK Pathway

The following diagram illustrates the general mechanism of PKC activation and its subsequent stimulation of the MAPK/ERK signaling cascade.

PKC_MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Activation Ras Ras PKC_active->Ras PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC_inactive Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates Acetylindolactam This compound Acetylindolactam->PKC_inactive Receptor GPCR/RTK Receptor->PLC Ligand Ligand Ligand->Receptor

Caption: PKC-MAPK/ERK Signaling Pathway.

Experimental Workflow for Assessing PKC Activation

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on PKC activity in a cellular context.

Experimental_Workflow Start Start: Treat cells with This compound Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis PKC_Assay In Vitro PKC Activity Assay Cell_Lysis->PKC_Assay Western_Blot Western Blot Analysis (p-ERK, p-PKC substrates) Cell_Lysis->Western_Blot Binding_Assay [³H]PDBu Competitive Binding Assay Cell_Lysis->Binding_Assay Data_Analysis Data Analysis and Interpretation PKC_Assay->Data_Analysis Western_Blot->Data_Analysis Binding_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Workflow for PKC Activity Assessment.

Conclusion

This compound, as a derivative of the potent PKC activator Indolactam V, is a valuable tool for studying the complex roles of Protein Kinase C in cellular signaling. While specific quantitative data for this acetylated analog remains to be fully elucidated, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for its investigation. Further research is warranted to determine the precise binding affinities and isozyme selectivity of this compound, which will be crucial for its potential development as a selective modulator of PKC activity in various disease contexts. Researchers are encouraged to utilize the methodologies outlined herein to contribute to a more comprehensive understanding of this compound's biological effects.

The Discovery and Origin of 14-O-Acetylindolactam V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-O-Acetylindolactam V is a naturally occurring compound belonging to the teleocidin family of protein kinase C (PKC) activators. First identified as a metabolite of the bacterium Streptomyces blastmyceticum, this potent biomolecule has garnered significant interest within the scientific community for its role in cellular signaling and its potential as a scaffold for novel drug development. This technical guide provides a comprehensive overview of the discovery, origin, and key biological aspects of this compound, with a focus on data presentation, experimental protocols, and the visualization of associated signaling pathways.

Discovery and Origin

Microbial Origin

This compound was discovered as a minor metabolite produced by the Gram-positive bacterium, Streptomyces blastmyceticum.[1] This species of actinobacteria is a known producer of various bioactive secondary metabolites. The initial isolation of this compound occurred alongside the more abundant parent compound, (-)-Indolactam V, and a related malonylated derivative from the culture broth of this microorganism.[1] The presence of these related structures suggests a common biosynthetic pathway within the bacterium.

Structural Elucidation

The definitive structure of this compound was determined through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Although specific spectral data for this compound is not widely published, its structural relationship to the well-characterized Indolactam V allows for confident assignment. The key structural feature is the presence of an acetyl group at the 14-position of the Indolactam V core.

Biological Activity: A Potent Protein Kinase C Activator

This compound, like its parent compound Indolactam V, is a potent activator of Protein Kinase C (PKC). PKC represents a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses. The activation of PKC by compounds like this compound is a key event in initiating downstream signaling cascades.

Mechanism of Action

This compound functions as a diacylglycerol (DAG) mimetic. It binds to the C1 domain of conventional and novel PKC isozymes, inducing a conformational change that leads to their activation. This activation typically involves the translocation of the PKC enzyme from the cytosol to the plasma membrane.

Quantitative Biological Data
CompoundTargetAssay TypeValueReference
(-)-Indolactam VProtein Kinase C[3H]PDBu DisplacementMicromolar Range[2]

Note: This table represents data for the parent compound, (-)-Indolactam V, as specific quantitative data for this compound is not available in the cited literature.

Experimental Protocols

Isolation of this compound from Streptomyces blastmyceticum

The following is a generalized protocol for the isolation of indolactam derivatives from Streptomyces culture, based on common practices in natural product chemistry.

3.1.1. Fermentation

  • Inoculate a seed culture of Streptomyces blastmyceticum in a suitable liquid medium (e.g., yeast extract-malt extract broth).

  • Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Use the seed culture to inoculate a larger production culture.

  • Incubate the production culture for 5-7 days under the same conditions.

3.1.2. Extraction

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the culture broth with an organic solvent such as ethyl acetate (B1210297) or butanol.

  • Extract the mycelium with a polar organic solvent like acetone (B3395972) or methanol.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3.1.3. Purification

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

  • Monitor the fractions by thin-layer chromatography (TLC) for the presence of the desired compound.

  • Pool the fractions containing this compound.

  • Perform further purification using high-performance liquid chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a methanol-water or acetonitrile-water mobile phase.

Synthesis of this compound

A plausible synthetic route to this compound involves the acetylation of the parent compound, Indolactam V.

3.2.1. Acetylation of Indolactam V

  • Dissolve Indolactam V in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

  • Add a mild acetylating agent, for example, acetic anhydride, and a base catalyst like pyridine (B92270) or triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or HPLC.

Protein Kinase C Activity Assay

The activity of this compound as a PKC activator can be assessed using various in vitro kinase assays.

3.3.1. In Vitro Kinase Assay

  • Prepare a reaction mixture containing a purified PKC isozyme, a suitable peptide substrate (e.g., a synthetic peptide with a PKC phosphorylation motif), and ATP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as radioactive labeling with [γ-³²P]ATP followed by autoradiography, or by using a phosphospecific antibody in an ELISA-based format.

Signaling Pathways and Visualizations

Activation of PKC by this compound initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate the general workflow for isolating the compound and the canonical PKC signaling pathway it activates.

G cluster_0 Isolation Workflow Fermentation Fermentation Extraction Extraction Fermentation->Extraction Culture Broth & Mycelium Crude_Extract Crude_Extract Extraction->Crude_Extract Purification Purification Crude_Extract->Purification Chromatography Pure_Compound This compound Purification->Pure_Compound G cluster_1 PKC Signaling Pathway Activator This compound PKC Protein Kinase C Activator->PKC Activation Downstream_Targets Downstream Substrates PKC->Downstream_Targets Phosphorylation Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response Signal Transduction

References

14-O-Acetylindolactam V: A Technical Guide to its Function as a Tumor Promoter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-O-Acetylindolactam V is a synthetically modified derivative of Indolactam V, a potent activator of Protein Kinase C (PKC). As a structural analog of the tumor-promoting phorbol (B1677699) esters, this compound is investigated for its role in tumor promotion. This technical guide provides an in-depth overview of its mechanism of action, associated signaling pathways, and the experimental protocols used to characterize its tumor-promoting activities. Quantitative data on the biological effects of the closely related parent compound, Indolactam V, are presented to offer a comparative context.

Introduction

Tumor promotion is a critical stage in carcinogenesis, characterized by the clonal expansion of initiated cells. Compounds that are not carcinogenic on their own but significantly enhance the development of tumors when repeatedly applied after a low dose of a carcinogen are known as tumor promoters. This compound belongs to the indolactam family of compounds, which are recognized for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC). Understanding the molecular mechanisms by which this compound promotes tumorigenesis is crucial for risk assessment and the development of novel therapeutic strategies.

Mechanism of Action: Protein Kinase C Activation

The primary molecular target of this compound is Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in various cellular signal transduction pathways.

  • Binding to the C1 Domain: Like phorbol esters, this compound binds to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms. This binding mimics the action of the endogenous second messenger, diacylglycerol (DAG).

  • PKC Translocation and Activation: Upon binding, PKC undergoes a conformational change and translocates from the cytosol to the plasma membrane. This translocation facilitates its activation, enabling it to phosphorylate a wide range of downstream substrate proteins.

The activation of PKC by this compound triggers a cascade of signaling events that contribute to the hallmarks of tumor promotion, including increased cell proliferation, altered differentiation, and enhanced inflammation.

Signaling Pathways Modulated by this compound

The tumor-promoting effects of this compound are mediated through the activation of several key signaling pathways downstream of PKC. The most prominent of these is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.

PKC_to_ERK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC PKC This compound->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates AP-1 AP-1 ERK->AP-1 Activates Gene Expression Gene Expression AP-1->Gene Expression Regulates

Figure 1: PKC-Mediated Activation of the MAPK/ERK Signaling Pathway.

Activation of the MAPK/ERK cascade by this compound leads to the phosphorylation and activation of transcription factors, most notably Activator Protein-1 (AP-1). AP-1, a heterodimer typically composed of proteins from the Jun and Fos families, binds to specific DNA sequences (TPA-response elements or TREs) in the promoter regions of target genes. This leads to altered gene expression, promoting cell proliferation and inhibiting apoptosis, key events in tumor promotion.

Quantitative Data on Tumor-Promoting Activity

CompoundDose per Application (µg)Ornithine Decarboxylase (ODC) Activity (nmol CO₂/mg protein/hr)
(+/-)-Indolactam V 1.0~1.5
2.5~2.5
5.0~4.0
10.0~3.0
TPA (Positive Control) 5.0~5.5

Note: Data is approximated from graphical representations in available literature. TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent tumor promoter used as a positive control.

Experimental Protocols

The characterization of this compound as a tumor promoter involves a series of in vitro and in vivo assays.

In Vitro Protein Kinase C (PKC) Activation Assay

This assay measures the ability of this compound to activate PKC.

PKC_Activation_Assay_Workflow A Prepare Cell Lysate (Source of PKC) B Incubate Lysate with: - this compound - PKC Substrate Peptide - [γ-³²P]ATP A->B C Stop Reaction B->C D Separate Phosphorylated Substrate from free [γ-³²P]ATP (e.g., phosphocellulose paper) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Determine PKC Activity E->F

Figure 2: Workflow for an In Vitro PKC Activation Assay.

Methodology:

  • Preparation of Cell Lysates: Homogenize cultured cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to obtain a crude PKC-containing extract.

  • Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, a specific PKC substrate peptide, this compound at various concentrations, and a reaction buffer containing MgCl₂, CaCl₂, and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity of the phosphorylated substrate retained on the paper using a scintillation counter. Increased radioactivity corresponds to higher PKC activity.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells (e.g., keratinocytes) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

In Vivo Two-Stage Skin Carcinogenesis Assay

This assay is the gold standard for evaluating the tumor-promoting activity of a compound in a living organism.

Two_Stage_Carcinogenesis_Workflow cluster_initiation Initiation Phase (Week 0) cluster_promotion Promotion Phase (Weeks 1-20) cluster_observation Observation Phase Initiation Single Topical Application of a Sub-carcinogenic Dose of an Initiator (e.g., DMBA) Promotion Repeated Topical Applications of this compound (Twice Weekly) Initiation->Promotion Observation Monitor for Tumor Development: - Incidence (% of mice with tumors) - Multiplicity (tumors/mouse) - Latency (time to first tumor) Promotion->Observation

Figure 3: Experimental Workflow for a Two-Stage Skin Carcinogenesis Assay.

Methodology:

  • Animal Model: Typically, SENCAR or CD-1 mice, which are susceptible to skin carcinogenesis, are used.

  • Initiation: A single, sub-carcinogenic dose of an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied topically to the shaved dorsal skin of the mice.

  • Promotion: One to two weeks after initiation, repeated topical applications of this compound (dissolved in a suitable vehicle like acetone) are administered to the same area, typically twice a week, for a period of 20-30 weeks.

  • Observation and Data Collection: The mice are observed weekly for the appearance of skin tumors (papillomas). The following data are recorded:

    • Tumor Incidence: The percentage of mice in a group that develop at least one tumor.

    • Tumor Multiplicity: The average number of tumors per mouse.

    • Tumor Latency: The time in weeks to the appearance of the first tumor.

  • Histopathological Analysis: At the end of the study, tumors and surrounding skin tissue are collected for histological examination to confirm the nature of the lesions (e.g., papillomas, carcinomas).

Conclusion

This compound, through its potent activation of Protein Kinase C, acts as a significant modulator of cellular signaling pathways, particularly the MAPK/ERK cascade. This activity underlies its potential as a tumor promoter. The experimental protocols detailed herein provide a framework for the comprehensive evaluation of its biological effects. While further quantitative in vivo studies are needed to fully elucidate the tumor-promoting potency of this compound, the existing data on its parent compound, Indolactam V, strongly suggest its involvement in the process of carcinogenesis. This information is critical for researchers in the fields of toxicology, oncology, and drug development.

In-depth Technical Guide: Solubility and Stability of 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Physicochemical Properties of 14-O-Acetylindolactam V

This guide will, therefore, provide a framework for understanding the potential physicochemical properties of this compound based on the known characteristics of Indolactam V and general principles of small molecule solubility and stability. It will also outline standard experimental protocols that can be employed to generate the necessary data for this compound.

Introduction to this compound and its Parent Compound

Indolactam V is a well-characterized activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[1][2][3][4] Its ability to activate PKC makes it a valuable tool in cancer research and other therapeutic areas. This compound is a synthetic derivative of Indolactam V. The addition of an acetyl group at the 14-O position can potentially alter the molecule's polarity, lipophilicity, and, consequently, its solubility and stability profiles. Understanding these properties is critical for its application in research and drug development, including formulation, storage, and in vitro/in vivo studies.

Predicted Solubility Profile

While specific experimental data for this compound is unavailable, we can infer its likely solubility characteristics. The parent compound, (-)-Indolactam V, is reported to be soluble in DMSO at concentrations greater than 10 mg/mL. The acetylation at the 14-O position, which is a hydroxyl group in Indolactam V, would likely decrease the molecule's polarity and increase its lipophilicity. This modification may lead to:

  • Increased solubility in non-polar organic solvents: such as ethanol, methanol, and acetonitrile.

  • Decreased solubility in aqueous solutions: including buffers like phosphate-buffered saline (PBS).

For practical applications, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous medium for experiments. However, precipitation can be an issue if the compound's aqueous solubility limit is exceeded.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighBased on the high solubility of the parent compound, Indolactam V.
EthanolModerate to HighIncreased lipophilicity due to the acetyl group may enhance solubility.
MethanolModerate to HighSimilar to ethanol, the acetyl group may improve solubility.
AcetonitrileModerate to HighA common solvent for compounds with moderate polarity.
Water/Aqueous Buffers (e.g., PBS)LowThe increased lipophilicity is expected to reduce aqueous solubility significantly.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for ensuring the reliability and reproducibility of experimental results. The ester linkage of the acetyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert the compound back to Indolactam V.

Potential degradation pathways include:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acids or bases. This would result in the formation of Indolactam V and acetic acid.

  • Oxidation: The indole (B1671886) ring system can be susceptible to oxidation, although specific data for this compound is lacking.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation of organic molecules.

To ensure the integrity of the compound, it is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light. For working solutions in aqueous media, fresh preparation before each experiment is advisable to minimize hydrolysis.

Experimental Protocols for Determining Solubility and Stability

To generate the necessary quantitative data for this compound, the following standard experimental protocols are recommended.

Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[5]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: Perform the experiment in triplicate to ensure accuracy.

Kinetic Solubility Assay

This assay measures the concentration at which a compound precipitates from a solution when diluted from a high-concentration stock (typically in DMSO).[6]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[6]

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small aliquot of each DMSO concentration to the desired aqueous buffer in a 96-well plate.[6]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.[6]

  • Analysis: Determine the highest concentration that remains clear without precipitation. This can be done by visual inspection or by measuring turbidity using a plate reader.[6]

Chemical Stability Assay

This protocol evaluates the chemical stability of the compound in a specific solution over time.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the desired solvent or buffer at a known concentration.

  • Incubation: Incubate the solution under controlled conditions (e.g., specific temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the solution.

  • Analysis: Analyze the concentration of the parent compound and any potential degradation products (e.g., Indolactam V) using a stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate.

Visualizations

The following diagrams illustrate the experimental workflows and the relevant biological pathway.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Excess Compound Excess Compound Agitation Agitation Excess Compound->Agitation Solvent Solvent Solvent->Agitation Centrifugation/Filtration Centrifugation/Filtration Agitation->Centrifugation/Filtration HPLC Analysis HPLC Analysis Centrifugation/Filtration->HPLC Analysis Solubility Data Solubility Data HPLC Analysis->Solubility Data

Caption: Workflow for Equilibrium Solubility Assay.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Compound Solution Compound Solution Controlled Conditions Controlled Conditions Compound Solution->Controlled Conditions Time Points Time Points Controlled Conditions->Time Points HPLC Analysis HPLC Analysis Time Points->HPLC Analysis Stability Data Stability Data HPLC Analysis->Stability Data Indolactam V / this compound Indolactam V / this compound PKC PKC Indolactam V / this compound->PKC Activation Downstream Effectors Downstream Effectors PKC->Downstream Effectors Phosphorylation Cellular Response Cellular Response Downstream Effectors->Cellular Response

References

A Historical Perspective on Indolactam V Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Indolactam V (ILV) has carved a significant niche in chemical biology and drug discovery as a pivotal tool for understanding cellular signaling, particularly pathways mediated by protein kinase C (PKC). This technical guide provides a comprehensive historical perspective on ILV research, detailing its discovery, synthesis, biological activities, and the experimental methodologies used to elucidate its function.

Discovery and Historical Context

Indolactam V was first synthesized and named by Shudo and colleagues before its isolation from a natural source, Streptoverticillium blastmyceticum. It was identified as the core structure of the teleocidins, a class of potent tumor promoters. The naturally occurring and biologically active form is the (-)-indolactam V enantiomer. Early research established that (-)-ILV mimics the action of the endogenous second messenger diacylglycerol (DAG) and the phorbol (B1677699) esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in activating PKC. This discovery positioned (-)-ILV as a valuable molecular probe for dissecting the roles of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. In contrast, the (+)-indolactam V stereoisomer was found to be biologically inactive, highlighting the strict stereochemical requirements for PKC activation.

Synthetic Approaches to Indolactam V

The synthesis of indolactam V and its analogs has been a subject of extensive research, with numerous strategies developed to improve efficiency and enable the generation of diverse derivatives for structure-activity relationship (SAR) studies.

Early Synthetic Routes

Initial syntheses of indolactam V were often lengthy and low-yielding. A common strategy involved the construction of the nine-membered lactam ring as a key step. One of the early approaches started from 4-nitrogramine (B1606618) and involved a multi-step sequence to build the core structure.

Modern Synthetic Methodologies

Over the years, more efficient and modular synthetic routes have been developed. These modern approaches often feature key bond-forming reactions to construct the tricyclic core.

  • Palladium-Catalyzed Indole (B1671886) Synthesis: One approach utilizes a Pd-catalyzed reaction to form the indole nucleus, followed by the formation of the nine-membered ring through lactamization. For example, a synthesis starting from a known 4-nitrotryptophan (B14803151) derivative was achieved in 8 steps with a 49% overall yield, and another route from L-glutamic acid was completed in 12 steps with an 18% overall yield[1].

  • Copper-Catalyzed Amino Acid Arylation: A concise, eight-step total synthesis of (-)-indolactam V has been reported that relies on an efficient copper-catalyzed amino acid arylation to establish the crucial indole C4-nitrogen bond[2][3].

  • Electrochemical Amination and C-H Functionalization: A unified and modular approach to the teleocidin family, with indolactam V as a key intermediate, has been developed. This 11-step synthesis features an electrochemical amination, a Cu-mediated aziridine (B145994) opening, and a base-induced macrolactamization[4][5].

These advancements have not only made (-)-indolactam V more accessible for biological studies but have also facilitated the synthesis of a wide range of analogs for probing the structural requirements of PKC activation and for developing isozyme-selective PKC modulators.

Biological Activity and Mechanism of Action

The primary biological target of (-)-indolactam V is the C1 domain of protein kinase C. Binding of (-)-ILV to the C1 domain mimics the action of diacylglycerol, leading to the activation of PKC.

Protein Kinase C (PKC) Activation

(-)-Indolactam V is a potent activator of conventional (cPKC) and novel (nPKC) isoforms of PKC. The activation process involves the translocation of PKC from the cytosol to the plasma membrane[6]. This event initiates a cascade of downstream signaling events through the phosphorylation of numerous substrate proteins.

Downstream Signaling and Cellular Effects

The activation of PKC by (-)-indolactam V leads to a wide array of cellular responses, including:

  • Induction of Gene Expression: (-)-ILV has been shown to induce the expression of various genes, including the early response gene ornithine decarboxylase, a key enzyme in polyamine biosynthesis that is often associated with cell proliferation and tumor promotion.

  • Modulation of Cell Adhesion: In human promyelocytic leukemia (HL-60) cells, (-)-indolactam V induces cell adhesion[7].

  • Effects on Cell Differentiation and Proliferation: Depending on the cell type and context, (-)-ILV can either promote or inhibit cell differentiation and proliferation. For instance, it has been shown to inhibit the adipose conversion of ST-13 murine pre-adipose cells[8].

  • Tumor Promotion: As the core structure of teleocidins, (-)-indolactam V exhibits tumor-promoting activity, although it is generally less potent than the parent compounds.

Quantitative Data on Indolactam V and Analogs

The following tables summarize key quantitative data for (-)-indolactam V and some of its analogs, providing insights into their structure-activity relationships.

Table 1: Binding Affinities (Ki, nM) of (-)-Indolactam V for PKC Isoforms

PKC IsoformKi (nM)
η-CRD23.36
γ-CRD21030
η-C1B5.5
ε-C1B7.7
δ-C1B8.3
β-C1A-long18.9
α-C1A-long20.8
β-C1B137
γ-C1A138
γ-C1B213

Data sourced from MedChemExpress product information sheet.

Table 2: IC50 Values (nM) of Indolactam V Analogs for Gli-Driven Luciferase Activity

CompoundShh-LIGHT2 IC50 (nM)Sufu-KO-LIGHT IC50 (nM)
(-)-Indolactam V (1)33 ± 873 ± 2
N1-Hexyl-substituted indolactam (8)113 ± 277.9 ± 1.6
(-)-Indolactam I (4)33 ± 4655 ± 150
Vismodegib (Smo inhibitor)37 ± 3>10,000

Data sourced from a study on Indolactam Dipeptides as Nanomolar Gli Inhibitors.[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in indolactam V research.

Protein Kinase C (PKC) Translocation Assay

Objective: To visualize and quantify the movement of PKC from the cytosol to the plasma membrane upon activation by (-)-indolactam V.

Materials:

  • Cell line expressing the PKC isoform of interest (e.g., SH-SY5Y human neuroblastoma cells).

  • (-)-Indolactam V solution.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Ultracentrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific for the PKC isoform.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection system.

Protocol:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of (-)-indolactam V or vehicle control for a specified time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in hypotonic lysis buffer and homogenize.

  • Separate the cytosolic and particulate (membrane) fractions by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Carefully collect the supernatant (cytosolic fraction).

  • Resuspend the pellet in lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to solubilize the membrane proteins (particulate fraction).

  • Determine the protein concentration of both fractions.

  • Resolve equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the PKC isoform.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and particulate fractions.

[3H]-Phorbol 12,13-Dibutyrate (PDBu) Binding Assay

Objective: To determine the binding affinity of (-)-indolactam V and its analogs to the C1 domain of PKC by measuring their ability to displace the radiolabeled ligand [3H]-PDBu.

Materials:

  • Source of PKC (e.g., purified enzyme, cell lysates, or membrane preparations).

  • [3H]-PDBu.

  • (-)-Indolactam V or analog solutions at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2, 1 mg/mL BSA).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and counter.

Protocol:

  • In a reaction tube, combine the PKC source, assay buffer, and a fixed concentration of [3H]-PDBu.

  • Add increasing concentrations of unlabeled (-)-indolactam V or the analog to be tested. For determining non-specific binding, add a high concentration of unlabeled PDBu.

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-PDBu and Kd is its dissociation constant.

HL-60 Cell Adhesion Assay

Objective: To quantify the induction of cell adhesion in HL-60 cells by (-)-indolactam V.

Materials:

  • HL-60 human promyelocytic leukemia cells.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS).

  • (-)-Indolactam V solution.

  • 96-well tissue culture plates.

  • Cell viability stain (e.g., trypan blue).

  • A method for quantifying adherent cells (e.g., crystal violet staining or a fluorescent dye like Calcein-AM).

  • Plate reader.

Protocol:

  • Culture HL-60 cells in suspension.

  • Seed the HL-60 cells into the wells of a 96-well plate at a specific density.

  • Treat the cells with various concentrations of (-)-indolactam V or vehicle control.

  • Incubate the plate for a set period (e.g., 24-48 hours) to allow for adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantify the number of adherent cells. For crystal violet staining: a. Fix the adherent cells with methanol. b. Stain the cells with a 0.5% crystal violet solution. c. Wash away the excess stain. d. Solubilize the stain with a detergent solution (e.g., 1% SDS). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Relate the absorbance to the number of adherent cells using a standard curve.

Visualizing Workflows and Pathways

General Experimental Workflow for Indolactam V Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Key Intermediate Construction Key Intermediate Construction Starting Materials->Key Intermediate Construction Cyclization Cyclization Key Intermediate Construction->Cyclization Purification & Characterization Purification & Characterization Cyclization->Purification & Characterization In vitro Assays In vitro Assays Purification & Characterization->In vitro Assays Test Compound Cell-based Assays Cell-based Assays Purification & Characterization->Cell-based Assays Test Compound Data Analysis Data Analysis In vitro Assays->Data Analysis Cell-based Assays->Data Analysis SAR Determination SAR Determination Data Analysis->SAR Determination

Caption: A generalized workflow for the synthesis and biological testing of indolactam V analogs.

Core Signaling Pathway of Indolactam V-Mediated PKC Activation

G Indolactam V Indolactam V PKC (inactive, cytosolic) PKC (inactive, cytosolic) Indolactam V->PKC (inactive, cytosolic) Binds to C1 Domain PKC (active, membrane-bound) PKC (active, membrane-bound) PKC (inactive, cytosolic)->PKC (active, membrane-bound) Translocation Downstream Substrates Downstream Substrates PKC (active, membrane-bound)->Downstream Substrates Phosphorylation Cellular Responses Cellular Responses Downstream Substrates->Cellular Responses Leads to

Caption: The central mechanism of indolactam V action through PKC activation and downstream signaling.

References

Methodological & Application

Application Notes and Protocols for 14-O-Acetylindolactam V in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-Acetylindolactam V is a synthetic analog of the naturally occurring (-)-Indolactam V. It is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction. As a PKC activator, this compound serves as a valuable tool for investigating PKC-dependent signaling pathways and their implications in various physiological and pathological conditions. It is often utilized as a less carcinogenic alternative to phorbol (B1677699) esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), for inducing PKC activity in cell culture experiments.

These application notes provide detailed protocols for the use of this compound in cell culture, including recommendations for storage, preparation of stock solutions, and methodologies for assessing its biological effects.

Mechanism of Action

This compound mimics the function of diacylglycerol (DAG), an endogenous activator of PKC. Upon introduction to cells, it binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that leads to their activation. A key indicator of PKC activation is its translocation from the cytosol to the plasma membrane.[1] Once activated, PKC can phosphorylate a wide array of downstream target proteins, thereby initiating various signaling cascades. Two prominent pathways affected by PKC activation are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Hedgehog signaling pathway.

Signaling Pathways

14_O_Acetylindolactam_V_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PKC_mem PKC (active) Raf Raf PKC_mem->Raf activates Gli Gli PKC_mem->Gli inhibits Ras Ras Compound This compound PKC_cyto PKC (inactive) Compound->PKC_cyto activates PKC_cyto->PKC_mem translocates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates Gli_inhibition Inhibition of Gli-mediated Gene Transcription Gli->Gli_inhibition Gene_Expression Gene Expression (Proliferation, Differentiation) ERK_nuc->Gene_Expression regulates

Caption: Signaling pathways activated by this compound.

Data Presentation

ParameterValueCell Line ExampleReference
Molar Mass ~343.42 g/mol N/AN/A
Solubility Soluble in DMSO (up to 25 mM) and EthanolN/A[2]
Storage Store at -20°C, protect from lightN/A[2]
Working Concentration 10 nM - 10 µMSH-SY5Y, C3H10T1/2[1][3]
Incubation Time 5 minutes - 72 hoursSH-SY5Y, various cancer cell lines[1]

Experimental Protocols

Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Aseptically weigh the desired amount of powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

General Cell Treatment Workflow

Experimental_Workflow Start Start Cell_Seeding Seed cells in appropriate culture vessel Start->Cell_Seeding Cell_Adherence Allow cells to adhere (typically 24 hours) Cell_Seeding->Cell_Adherence Prepare_Treatment Prepare working concentrations of this compound in culture medium Cell_Adherence->Prepare_Treatment Treatment Replace medium with treatment-containing medium Prepare_Treatment->Treatment Incubation Incubate for desired duration (e.g., 5 min - 72h) Treatment->Incubation Downstream_Assay Perform downstream assays (e.g., Western Blot, Viability Assay) Incubation->Downstream_Assay End End Downstream_Assay->End

References

Application Note and Protocol: Preparation of 14-O-Acetylindolactam V Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

14-O-Acetylindolactam V is a synthetic analog of teleocidin, a potent activator of Protein Kinase C (PKC). It is a valuable tool in cell signaling research and drug discovery. Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

2. Chemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The table below summarizes key quantitative data.

PropertyValueSource
Molecular Weight ((-)-Indolactam V)301.38 g/mol [1][2]
Calculated Molecular Weight (this compound) 343.43 g/mol Calculated
SolubilitySoluble in DMSO and ethanol.[1][1]
Purity>97% (typical)[1]
AppearanceWhite powder
Storage Temperature-20°C, protect from light.[1][1]

Calculation of Molecular Weight:

  • Molecular Weight of (-)-Indolactam V: 301.38 g/mol

  • Molecular Weight of Acetyl group (CH₃CO): 43.05 g/mol

  • Molecular Weight of this compound = 301.38 + 43.05 = 343.43 g/mol

3. Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

3.1. Materials

  • This compound (powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Procedure

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.

  • Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.343 mg of the compound.

    • Calculation:

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 343.43 g/mol

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 343.43 g/mol = 0.00343 g = 3.43 mg

      • For ease of weighing, it is recommended to prepare a larger volume. For example, to prepare 1 mL, weigh 0.343 mg. To prepare 5 mL, weigh 1.717 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM stock solution, if you weighed 0.343 mg, add 100 µL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light. When stored properly, the stock solution should be stable for several months.

4. Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it; handle with care.

5. Visualization of Experimental Workflow and Signaling Pathway

5.1. Experimental Workflow

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage A Equilibrate vial to room temperature B Weigh this compound powder A->B C Add anhydrous DMSO B->C D Vortex to dissolve C->D E Aliquot into single-use tubes D->E F Store at -20°C, protected from light E->F

Workflow for preparing stock solution.

5.2. PKC Signaling Pathway

G Simplified Protein Kinase C (PKC) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ligand Ligand Ligand->GPCR PKC_inactive PKC (inactive) DAG->PKC_inactive activates PKC_active PKC (active) PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response IndolactamV This compound IndolactamV->PKC_inactive activates (mimics DAG)

References

Application Notes and Protocols for Studying Signal Transduction Pathways with 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-Acetylindolactam V is a synthetic analog of teleocidin, a naturally occurring tumor promoter. It is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways. By mimicking the function of the endogenous second messenger diacylglycerol (DAG), this compound binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation. This makes it an invaluable tool for elucidating the downstream effects of PKC activation, including cell proliferation, differentiation, and apoptosis. These application notes provide detailed protocols for utilizing this compound to investigate PKC-mediated signal transduction pathways.

Mechanism of Action

This compound, a derivative of (-)-Indolactam V, functions as a phorbol (B1677699) ester-like PKC activator. Its primary mode of action involves binding to the C1 domain of PKC isoforms, a site normally occupied by DAG. This binding event recruits PKC to the plasma membrane, where it is allosterically activated, enabling it to phosphorylate a wide array of substrate proteins and trigger downstream signaling cascades. One of the key pathways activated by PKC is the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to the regulation of cell growth and division.

Quantitative Data: Binding Affinity and Cellular Effects of (-)-Indolactam V

As this compound is a direct derivative of (-)-Indolactam V, the binding affinities and cellular effects of the parent compound are highly relevant. The following tables summarize key quantitative data for (-)-Indolactam V.

Table 1: Binding Affinity of (-)-Indolactam V for PKC Isoforms [1]

PKC Isoform/DomainParameterValue
PKCη-CRD2Ki3.36 nM
PKCγ-CRD2Ki1.03 µM
PKCη-C1BKd5.5 nM
PKCε-C1BKd7.7 nM
PKCδ-C1BKd8.3 nM
PKCθ-C1BKd8.7 nM
PKCβ-C1A-longKd18.9 nM
PKCα-C1A-longKd20.8 nM
PKCβ-C1BKd137 nM
PKCγ-C1AKd138 nM
PKCγ-C1BKd213 nM
PKCδ-C1AKd1900 nM
PKCη-C1AKd3770 nM
PKCα-C1B-longKd4000 nM
PKCε-C1AKd4110 nM

Table 2: Cellular Effects of (-)-Indolactam V [1]

Cell LineParameterValueDescription
HL-60EC505 nMEffective concentration for growth inhibition of monocytes.
HL-60ED505.3 µMDose inducing cell adhesion.
PBMCCC50> 100 µMCytotoxicity in human PBMC after 5 days.
U-937CC50> 100 µMCytotoxicity in human U-937 cells after 48 hours.

Experimental Protocols

The following are detailed protocols for key experiments to study signal transduction pathways using this compound.

Protocol 1: Assessment of PKC-Mediated Cell Proliferation (MTT Assay)

This protocol outlines the use of a colorimetric MTT assay to determine the effect of this compound on the proliferation of adherent cells.

Materials:

  • Adherent cell line of interest (e.g., NIH-3T3, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability against the concentration of this compound to determine the EC50 or IC50 value.

Protocol 2: Analysis of MAPK/ERK Pathway Activation by Western Blotting

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2), a key downstream target of the PKC-MAPK pathway, using Western blotting.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Serum-free culture medium

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control protein.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in signal transduction research.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PKC_mem Activated PKC Ras Ras PKC_mem->Ras IndolactamV This compound PKC_cyto Inactive PKC IndolactamV->PKC_cyto Binds to C1 domain PKC_cyto->PKC_mem Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_p p-ERK ERK->ERK_p Phosphorylation Transcription Gene Transcription (Proliferation, Differentiation) ERK_p->Transcription caption PKC/MAPK Signaling Pathway Activation

Caption: PKC/MAPK Signaling Pathway Activation by this compound.

G start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for 2-4 hours add_mtt->formazan solubilize Add solubilization solution formazan->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (EC50/IC50) read->analyze caption MTT Assay Experimental Workflow

Caption: Experimental Workflow for the MTT Cell Proliferation Assay.

G start Cell treatment and lysis quantify Protein quantification (BCA) start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation (e.g., anti-p-ERK) block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Data analysis detect->analyze caption Western Blotting Workflow

Caption: General Workflow for Western Blotting Analysis.

References

Application Notes and Protocols: (-)-Indolactam V for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indolactam V (ILV), also known as 14-O-Acetylindolactam V, is a potent synthetic analog of the teleocidins, a class of naturally occurring tumor promoters. It functions as a powerful activator of Protein Kinase C (PKC) isozymes, making it a valuable tool for studying a wide range of cellular processes. ILV binds to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms with high affinity, mimicking the action of the endogenous second messenger diacylglycerol (DAG). Its utility in in vitro research spans from inducing cellular proliferation and differentiation to modulating complex signaling pathways implicated in cancer and neurobiology.

These application notes provide a comprehensive guide to utilizing (-)-Indolactam V in various in vitro assays, including optimal concentration ranges, detailed experimental protocols, and visualization of the key signaling pathways involved.

Data Presentation: Optimal Concentrations of (-)-Indolactam V

The optimal concentration of (-)-Indolactam V is highly dependent on the specific application, cell type, and the duration of the assay. The following table summarizes effective concentrations reported in the literature for various in vitro studies.

Assay Type Cell Line/Type Concentration Range Effect Reference
PKC Activation SH-SY5Y (Human Neuroblastoma)Micromolar rangeTranslocation of PKC from cytosol to plasma membrane.[1]
Colonic Myocytes10 µMActivation of PKC.
Cell Proliferation Human Lymphocytes2.6 - 5.2 µMOptimal induction of proliferation.
Gli Inhibition Shh-LIGHT2 (Mouse Embryo Fibroblasts)IC50: 33 ± 8 nM (for parent compound (-)-Indolactam V)Inhibition of Gli-mediated luciferase activity.
PKC Isozyme Binding (Ki) PKCα11 nMHigh-affinity binding.
PKCβ6 nMHigh-affinity binding.
PKCγ19 nMHigh-affinity binding.
PKCδ8 nMHigh-affinity binding.
PKCε22 nMHigh-affinity binding.
PKCη16 nMHigh-affinity binding.

Signaling Pathways

(-)-Indolactam V primarily exerts its effects through the activation of Protein Kinase C (PKC). Upon binding, ILV induces a conformational change in PKC, leading to its activation and translocation to the plasma membrane. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating various signaling cascades. Two prominent pathways affected by ILV are the MAPK/ERK pathway and the Hedgehog/Gli signaling pathway.

PKC-Mediated Activation of the MAPK/ERK Pathway

Activation of PKC by (-)-Indolactam V can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

PKC_ERK_Pathway ILV (-)-Indolactam V PKC Protein Kinase C (PKC) ILV->PKC Activates Raf Raf PKC->Raf Phosphorylates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Responses (Proliferation, Differentiation) Transcription->Response

PKC-ERK Signaling Pathway
Inhibition of Hedgehog/Gli Signaling by PKC Activation

Interestingly, activation of PKC by compounds like (-)-Indolactam V has been shown to inhibit the Hedgehog (Hh) signaling pathway at the level of the Gli transcription factors. The Hh pathway is critical during embryonic development and its aberrant activation is implicated in several cancers. The precise mechanism of PKC-mediated Gli inhibition is an area of active research.

PKC_Gli_Pathway ILV (-)-Indolactam V PKC Protein Kinase C (PKC) ILV->PKC Activates Gli Gli Transcription Factors PKC->Gli Inhibits Hh_Pathway Hedgehog Pathway Components Hh_Pathway->Gli Activates Target_Genes Hh Target Gene Expression Gli->Target_Genes

PKC-Mediated Gli Inhibition

Experimental Protocols

The following are detailed protocols for common in vitro assays utilizing (-)-Indolactam V. These should be adapted based on the specific cell type and experimental goals.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of (-)-Indolactam V on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • (-)-Indolactam V stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with (-)-Indolactam V:

    • Prepare serial dilutions of (-)-Indolactam V in complete medium from the stock solution. A typical concentration range to test for proliferation is 0.1 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest ILV concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared (-)-Indolactam V dilutions or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Add_ILV Add ILV/Vehicle to cells Seed_Cells->Add_ILV Prepare_ILV Prepare Serial Dilutions of (-)-Indolactam V Prepare_ILV->Add_ILV Incubate Incubate for 24-72 hours Add_ILV->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by (-)-Indolactam V using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • (-)-Indolactam V stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of (-)-Indolactam V (a range of 1-10 µM can be tested) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect floating cells from the medium as they may be apoptotic.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Workflow Seed_Treat 1. Seed and Treat Cells with (-)-Indolactam V Harvest 2. Harvest and Wash Cells Seed_Treat->Harvest Resuspend 3. Resuspend in Binding Buffer Harvest->Resuspend Stain 4. Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Analyze 5. Analyze by Flow Cytometry Stain->Analyze Kinase_Assay_Workflow Setup 1. Prepare Reaction Mix (PKC, Substrate, ILV) Initiate 2. Initiate with [γ-³²P]ATP Setup->Initiate Incubate 3. Incubate at 30°C Initiate->Incubate Stop 4. Stop Reaction and Spot on Filter Paper Incubate->Stop Wash 5. Wash Filters Stop->Wash Count 6. Scintillation Counting Wash->Count

References

Application Notes and Protocols for Studying the Effects of 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-Acetylindolactam V is a synthetic analog of indolactam V, a potent activator of Protein Kinase C (PKC). As a diacylglycerol (DAG) mimetic, it binds to the C1 domain of conventional and novel PKC isoforms, initiating a cascade of downstream signaling events. This document provides detailed experimental designs and protocols for researchers investigating the cellular and molecular effects of this compound. The protocols outlined below cover key assays to assess its impact on cell viability, and the activation of critical signaling pathways, including the MAPK/ERK and NF-κB pathways.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data from experiments using Phorbol 12-myristate 13-acetate (PMA), a structurally and functionally similar potent PKC activator. This data is intended to serve as a practical example for experimental design and data analysis.

Table 1: Dose-Dependent Effect of a PKC Activator (PMA) on Cell Viability

Concentration (nM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
198.14.8
1095.35.1
10085.76.3
100065.27.1
1000040.86.8

Note: Data is hypothetical and representative for a typical MTT or similar cell viability assay after 48-72 hours of treatment.

Table 2: Dose-Dependent Activation of ERK1/2 Phosphorylation by a PKC Activator (PMA)

Concentration (nM)Fold Increase in Phospho-ERK1/2Standard Deviation
0 (Control)1.00.1
12.50.3
108.20.9
10015.61.8
100014.81.5

Note: Data represents typical results from a quantitative Western blot analysis, with phospho-ERK1/2 levels normalized to total ERK1/2 and then to the untreated control.

Table 3: Dose-Dependent Activation of NF-κB Reporter Gene Expression by a PKC Activator (PMA)

Concentration (nM)Fold Increase in Luciferase ActivityStandard Deviation
0 (Control)1.00.2
13.80.5
1012.51.4
10025.12.8
100023.92.5

Note: Data is representative of a luciferase reporter gene assay in a cell line stably expressing an NF-κB responsive element driving luciferase expression.

Signaling Pathways and Experimental Workflows

Protein Kinase C (PKC) Signaling Pathway

This compound activates conventional and novel PKC isoforms, leading to the activation of multiple downstream pathways that regulate cell proliferation, differentiation, apoptosis, and inflammation.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular This compound PKC PKC (conventional & novel) extracellular->PKC Activates membrane RAS Ras PKC->RAS IKK IKK Complex PKC->IKK Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits nucleus NFkB->nucleus Translocates to Nucleus transcription Gene Transcription (Proliferation, Inflammation, etc.) NFkB->transcription AP1->nucleus Translocates to Nucleus AP1->transcription

Caption: PKC Signaling Pathway activated by this compound.

Experimental Workflow for Assessing Cellular Effects

The following diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with This compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (e.g., p-ERK, p-PKC substrates) treatment->western reporter Reporter Gene Assay (e.g., NF-κB-Luc, AP-1-Luc) treatment->reporter data_analysis Data Analysis viability->data_analysis western->data_analysis reporter->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a selected cell line.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis for ERK1/2 Phosphorylation

Objective: To quantify the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

    • Treat cells with various concentrations of this compound for a specific time (e.g., 15-30 minutes). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of lysis buffer on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.

  • Stripping and Reprobing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe the membrane with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Express the results as fold change relative to the vehicle control.

NF-κB Reporter Gene Assay

Objective: To measure the activation of the NF-κB signaling pathway in response to this compound using a luciferase reporter system.

Materials:

  • A cell line stably expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-Luc).

  • Complete cell culture medium.

  • White, opaque 96-well cell culture plates.

  • This compound stock solution (in DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Include a vehicle control and a positive control (e.g., TNF-α).

    • Add the compound dilutions to the cells and incubate for a suitable time (e.g., 6-24 hours).

  • Cell Lysis and Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (this typically includes cell lysis).

    • Incubate for 5-10 minutes at room temperature to allow for the luminescent reaction to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the luciferase activity of treated cells to that of the vehicle control to determine the fold induction.

    • Plot the fold induction against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Unveiling the Potential of 14-O-Acetylindolactam V: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 5, 2025 - In the dynamic landscape of cell signaling research and drug discovery, the synthetic protein kinase C (PKC) activator, 14-O-Acetylindolactam V, has emerged as a valuable tool for dissecting cellular pathways and exploring potential therapeutic interventions. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available sources, key biological data, and detailed protocols for utilizing this potent compound.

This compound is a derivative of the naturally occurring tumor promoter, Indolactam V. Its utility lies in its ability to potently and specifically activate PKC isozymes, key regulators of a myriad of cellular processes including proliferation, differentiation, apoptosis, and inflammation. Understanding its interactions and downstream effects is crucial for advancing research in oncology, immunology, and neuroscience.

Commercial Availability

A critical first step for any research endeavor is sourcing high-quality reagents. This compound is available from a select number of specialized chemical suppliers. Researchers are advised to request a certificate of analysis to ensure the purity and identity of the compound.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
Ace TherapeuticsDIA-0231408>97%1 mg, 5 mg, 10 mg
To be updated with more suppliers as information becomes available.

Note: Availability and product details are subject to change. Please consult the suppliers' websites for the most current information.

Biological Activity and Data

Table 2: Anticipated Biological Activity of this compound (based on Indolactam V)

ParameterDescriptionExpected Value Range
Target Protein Kinase C (PKC)Conventional (α, β, γ) and Novel (δ, ε, η, θ) isoforms
Binding Affinity (Ki) Measure of the strength of binding to the target.Nanomolar (nM) range
EC50 Concentration for 50% of maximal activation of PKC.Nanomolar (nM) range

Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise potency of this compound in their specific experimental systems.

Signaling Pathways

Activation of PKC by this compound initiates a cascade of downstream signaling events. A primary and well-characterized pathway involves the activation of the Raf-MEK-ERK (MAPK) cascade, which plays a central role in regulating gene expression and cell fate.

PKC_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC Raf Raf PKC->Raf Phosphorylates & Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Activator This compound Activator->PKC Activates

Figure 1: PKC-mediated activation of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow Start Seed Cells Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Workflow for the MTT cell proliferation assay.
Protocol 2: Western Blot Analysis of ERK Activation

This protocol is used to detect the phosphorylation of ERK, a key downstream target of PKC.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Viable cells: Annexin V-FITC negative, PI negative

  • Early apoptotic cells: Annexin V-FITC positive, PI negative

  • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Conclusion

This compound is a powerful pharmacological tool for investigating PKC-mediated signaling pathways. The information and protocols provided herein offer a solid foundation for researchers to explore its diverse biological effects and potential therapeutic applications. As with any potent bioactive compound, careful experimental design and data interpretation are paramount.

safe handling and storage procedures for 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-Acetylindolactam V is a synthetic analog of indolactam V, a potent activator of Protein Kinase C (PKC). Like its parent compound, this compound is a valuable tool in cell signaling research, serving as a diacylglycerol (DAG) mimetic to induce PKC-dependent pathways. Its applications range from cancer research to neuroscience. These notes provide essential information for the safe handling, storage, and use of this compound in a laboratory setting.

Safe Handling and Storage

2.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Lab Coat: A buttoned lab coat should be worn at all times.

  • Eye Protection: Safety glasses or goggles are required to protect from splashes.

2.2. Engineering Controls

  • Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any aerosols.

2.3. General Handling Practices

  • Avoid creating dust or aerosols.

  • Do not pipette by mouth.[2]

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Decontaminate work surfaces with 70% ethanol (B145695) or another appropriate disinfectant after use.[2]

  • Report any spills immediately and clean them according to established laboratory protocols for hazardous materials.

2.4. Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

ParameterRecommendationRationale
Temperature Store at -20°C.Ensures long-term stability and prevents degradation.
Light Protect from light. Store in a dark container or wrap with aluminum foil.The parent compound, (-)-Indolactam V, is reported to be light-sensitive. Phorbol (B1677699) esters can also be labile to light.[3]
Form Store as a solid or in a suitable solvent (e.g., DMSO).Stock solutions in DMSO are generally stable when stored correctly.
Moisture Store in a tightly sealed container to prevent moisture absorption.Minimizes potential hydrolysis of the acetyl group.

Table 1: Storage Recommendations for this compound

Experimental Protocols

3.1. Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the desired working concentration for experiments.

ParameterRecommendation
Solvent Dimethyl sulfoxide (B87167) (DMSO)
Concentration 1-10 mM
Procedure 1. Equilibrate the vial of this compound to room temperature before opening. 2. In a chemical fume hood, add the calculated volume of DMSO to the vial to achieve the desired concentration. 3. Cap the vial tightly and vortex gently until the compound is completely dissolved. 4. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage Store aliquots at -20°C, protected from light.

Table 2: Protocol for Stock Solution Preparation

3.2. In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the ability of this compound to activate PKC in vitro. The specific components and concentrations may need to be optimized for the particular PKC isoform and substrate being used.

Materials:

  • Purified recombinant PKC isozyme

  • PKC substrate (e.g., myelin basic protein, specific peptide substrate)

  • This compound stock solution

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) as positive controls

  • [γ-³²P]ATP

  • P81 phosphocellulose paper or other suitable capture method

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate, and lipid cofactors (if necessary for the specific PKC isoform).

  • Add the desired concentration of this compound or control (DMSO vehicle, positive control) to the reaction mixture.

  • Initiate the reaction by adding the purified PKC enzyme.

  • Pre-incubate for 5-10 minutes at 30°C.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate for 10-20 minutes at 30°C.

  • Stop the reaction (e.g., by adding a high concentration of cold ATP or a kinase inhibitor).

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Signaling Pathway and Workflow Diagrams

4.1. Protein Kinase C (PKC) Activation Pathway

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active activates ER Endoplasmic Reticulum IP3->ER binds to Downstream Downstream Effectors PKC_active->Downstream phosphorylates Receptor GPCR / RTK G_protein G-protein Receptor->G_protein G_protein->PLC PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation Ca Ca²⁺ ER->Ca releases Ca->PKC_active Ligand Ligand Ligand->Receptor Indolactam This compound Indolactam->PKC_active mimics DAG, activates PKC_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Substrate, Cofactors) Start->Prepare_Mix Add_Compound Add this compound or Controls Prepare_Mix->Add_Compound Add_Enzyme Add Purified PKC Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 30°C Add_Enzyme->Pre_Incubate Add_ATP Add [γ-³²P]ATP to Start Reaction Pre_Incubate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_Paper Spot onto P81 Paper Stop_Reaction->Spot_Paper Wash Wash Papers Spot_Paper->Wash Measure Measure Radioactivity Wash->Measure End End Measure->End

References

Application Notes and Protocols for High-Throughput Screening using 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-Acetylindolactam V is a synthetic analog of Indolactam V, a potent activator of Protein Kinase C (PKC). As a stable and cell-permeable molecule, this compound serves as a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying modulators of PKC activity and downstream signaling pathways. These application notes provide detailed protocols and data to facilitate the use of this compound in biochemical and cell-based HTS assays.

Data Presentation

The following table summarizes the binding affinities of the parent compound, (-)-Indolactam V, for various Protein Kinase C (PKC) isoforms. This data is critical for selecting appropriate assay conditions and interpreting screening results.

PKC IsoformParameterValue (nM)
η-C1BKd5.5
ε-C1BKd7.7
δ-C1BKd8.3
β-C1A-longKd18.9
α-C1A-longKd20.8
β-C1BKd137
γ-C1AKd138
γ-C1BKd213
η-CRD2Ki3.36
γ-CRD2Ki1030

Mandatory Visualizations

PKC Signaling Pathway Activation

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Activation Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Indolactam This compound Indolactam->PKC_inactive Mimics DAG, Activates GPCR GPCR/RTK GPCR->PLC Activates Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Ca2_release->PKC_inactive Primes (for cPKCs) HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (including this compound as positive control) Assay_Plate Prepare Assay Plates (e.g., 384-well) Compound_Library->Assay_Plate Dispensing Dispense Compounds & Reagents Assay_Plate->Dispensing Reagents Prepare Reagents (PKC enzyme, substrate, ATP) Reagents->Assay_Plate Incubation Incubate at Controlled Temperature Dispensing->Incubation Detection Detect Signal (e.g., Fluorescence, Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (to controls) Raw_Data->Normalization Hit_ID Hit Identification (Z-score, % activation) Normalization->Hit_ID Dose_Response Dose-Response Curves (EC50 determination) Hit_ID->Dose_Response

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lack of Response to 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of response to 14-O-Acetylindolactam V in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic analog of teleocidin, a potent tumor promoter. It functions as a powerful activator of Protein Kinase C (PKC) isoforms.[1][2][3] Like other phorbol (B1677699) esters, it mimics the function of diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms, by binding to their C1 domain. This binding event induces a conformational change in the PKC enzyme, leading to its activation and the subsequent phosphorylation of downstream target proteins that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

Q2: I am not observing the expected cellular phenotype after treating my cells with this compound. What are the potential reasons?

A lack of response can stem from several factors, ranging from issues with the compound itself to the specific biology of your experimental system. Key areas to investigate include:

  • Compound Integrity and Activity: Ensure the compound has been stored correctly and has not degraded.

  • Experimental Conditions: The concentration, incubation time, and cell density can all influence the outcome.

  • Cellular Factors: The specific PKC isoform expression profile and the presence of necessary downstream signaling components in your cell line are critical.

  • PKC Downregulation: Prolonged exposure to potent PKC activators can lead to the downregulation of PKC isoforms, potentially masking the expected response.[4][5]

Q3: How can I confirm that this compound is active and that my cells are responding at a molecular level?

Even in the absence of a clear cellular phenotype, it is crucial to assess the direct molecular effects of the compound. The most reliable method is to measure the phosphorylation of known downstream substrates of PKC via Western blotting. Increased phosphorylation of these substrates is a direct indicator of PKC activation.

Q4: What are some common downstream markers to assess PKC activation?

Several well-established downstream targets can be used to confirm PKC activation. These include:

  • MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate): A prominent and specific substrate for PKC.

  • Autophosphorylation of PKC isoforms: Many PKC isoforms undergo autophosphorylation upon activation, which can be detected with phospho-specific antibodies.

  • Phosphorylation of other kinases: PKC can phosphorylate and activate other kinases, such as Protein Kinase D (PKD) and members of the MAPK/ERK pathway.[6][7]

Q5: What are appropriate positive and negative controls for my experiment?

  • Positive Control Compound: Phorbol 12-myristate 13-acetate (PMA) is a potent and widely used PKC activator that can be used as a positive control to confirm that the PKC signaling pathway is functional in your cells.

  • Positive Control Cell Line: Use a cell line known to be responsive to PKC activators, such as NIH/3T3, Jurkat, or various cancer cell lines like HL60 and OCI-AML3, to validate your experimental setup and reagents.[8][9]

  • Negative Control Compound: An inactive phorbol ester analog, such as 4α-phorbol 12,13-didecanoate (4α-PDD), can be used to ensure that the observed effects are specific to PKC activation.[5]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving a lack of response to this compound.

Step 1: Verify Compound Integrity and Handling
Potential Issue Troubleshooting Action
Compound Degradation This compound is reported to be light-sensitive. Ensure it has been stored at -20°C and protected from light. Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol.
Incorrect Concentration The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the effective concentration range for your specific cells. A typical starting range, based on similar compounds, is 10-200 nM.
Solubility Issues Ensure the compound is fully dissolved in your stock solution and is not precipitating when added to the cell culture medium. The final concentration of the solvent (e.g., DMSO) in the medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Step 2: Optimize Experimental Parameters
Potential Issue Troubleshooting Action
Inappropriate Incubation Time PKC activation can be transient or sustained. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to identify the optimal time point for observing the desired effect.
Cell Density Cell confluency can affect cellular signaling. Ensure you are using a consistent and appropriate cell density for your experiments.
Serum in Media Components in serum can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using serum-free media if appropriate for your cell line.
Step 3: Assess PKC Pathway Integrity
Potential Issue Troubleshooting Action
Low or Absent PKC Expression Verify the expression of the expected PKC isoforms in your cell line using Western blotting. Different cell types have distinct PKC isoform expression profiles.
Non-functional PKC Pathway Use a potent, well-characterized PKC activator like PMA as a positive control to confirm that the PKC signaling cascade is intact in your cells.
PKC Downregulation Prolonged treatment with potent PKC activators can lead to the degradation of PKC isoforms.[4][5] If you are performing long-term experiments, assess total PKC levels by Western blot to check for downregulation. Consider shorter incubation times.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated PKC Substrates

This protocol describes the general steps for detecting the phosphorylation of a downstream PKC substrate, such as MARCKS, as a confirmation of this compound activity.

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 nM) and appropriate controls (vehicle, PMA) for the desired time points.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of your target substrate (e.g., phospho-MARCKS) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).

Data Presentation

Table 1: Troubleshooting Checklist for Lack of Response to this compound

Category Check Point Recommended Action
Compound Correct Storage (-20°C, dark)Prepare fresh stock solution.
Appropriate ConcentrationPerform a dose-response curve (10-200 nM).
Solubility in MediaVisually inspect for precipitation.
Experiment Optimal Incubation TimeConduct a time-course experiment.
Consistent Cell DensityStandardize seeding density.
Serum InterferenceTest with reduced or no serum.
Cellular PKC Isoform ExpressionConfirm by Western blot.
Functional PKC PathwayUse PMA as a positive control.
PKC DownregulationCheck total PKC levels after prolonged treatment.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start No Response to This compound compound Step 1: Verify Compound Integrity & Handling start->compound experiment Step 2: Optimize Experimental Parameters compound->experiment Compound OK pathway Step 3: Assess PKC Pathway Integrity experiment->pathway Parameters OK positive_control Use Positive Control (e.g., PMA) pathway->positive_control Pathway Issue Suspected western_blot Western Blot for Phospho-Substrates pathway->western_blot Confirm Molecular Activation positive_control->western_blot resolve Issue Resolved western_blot->resolve

Caption: A workflow for troubleshooting the lack of response to this compound.

G cluster_pathway PKC Activation Pathway ligand This compound (or DAG) pkc PKC (inactive) ligand->pkc pkc_active PKC (active) pkc->pkc_active Activation substrate Downstream Substrate pkc_active->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: A simplified signaling pathway of PKC activation by this compound.

References

Technical Support Center: Improving Reproducibility of 14-O-Acetylindolactam V Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with 14-O-Acetylindolactam V.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic derivative of Indolactam V, a potent activator of Protein Kinase C (PKC). Its primary mechanism of action is to bind to the C1 domain of conventional and novel PKC isoforms, mimicking the function of the endogenous second messenger diacylglycerol (DAG). This binding event recruits PKC to the cell membrane and induces a conformational change, leading to its activation.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light. Stock solutions, typically prepared in a high-quality solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation.

Q3: What is a typical working concentration range for this compound in cell-based assays?

A3: The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. A starting point for a dose-response experiment is typically in the nanomolar to low micromolar range. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.

Q4: How can I confirm that this compound is activating PKC in my cells?

A4: PKC activation can be confirmed through several methods. A common approach is to perform a Western blot analysis to detect the phosphorylation of downstream PKC substrates, such as members of the MAPK/ERK pathway (e.g., phospho-ERK1/2). Another method is to measure the translocation of PKC isoforms from the cytosol to the plasma membrane using immunofluorescence or subcellular fractionation followed by Western blotting.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate experiments. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a cell counter for accurate cell numbers.
Cell passage number too high.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Inconsistent incubation times.Use a calibrated timer and standardize all incubation steps precisely.
No observable effect of this compound. Compound degradation.Ensure proper storage and handling of the compound. Prepare fresh dilutions from a new stock aliquot for each experiment.
Incorrect concentration.Perform a wide-range dose-response experiment to identify the optimal concentration.
Low expression of target PKC isoforms in the cell line.Verify the expression of PKC isoforms in your cell line using Western blot or qPCR.
Insufficient incubation time.Conduct a time-course experiment to determine the optimal duration of treatment.
Unexpected or off-target effects. High concentration of the compound.Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects.[1][2]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle control.
Difficulty dissolving this compound. Improper solvent.This compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium.
Precipitation in culture medium.After diluting the DMSO stock in aqueous media, vortex or mix thoroughly. Do not store diluted solutions for extended periods.

Experimental Protocols

General Cell-Based Assay Protocol for Assessing PKC Activation

This protocol provides a general workflow for treating cells with this compound and assessing the phosphorylation of a downstream target, ERK1/2, by Western blot.

1. Cell Seeding:

  • Culture your cells of interest to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Perform a cell count and seed the cells into appropriate culture plates (e.g., 6-well plates) at a predetermined density.
  • Allow the cells to adhere and grow overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • On the day of the experiment, prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.
  • Aspirate the culture medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
  • Incubate the cells for the desired time period (e.g., 15-30 minutes for signaling pathway activation).

3. Cell Lysis:

  • After incubation, place the culture plates on ice and aspirate the medium.
  • Wash the cells once with ice-cold PBS.
  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extract.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.

5. Western Blot Analysis:

  • Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein per lane onto an SDS-PAGE gel.
  • Perform electrophoresis to separate the proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH or β-actin.

Quantitative Data

Table 1: Reported Biological Activity of (-)-Indolactam V

Assay Cell Line Parameter Value Reference
Gli Luciferase Reporter AssayShh-LIGHT2 (NIH-3T3)IC50113 ± 27 nM[3]
PKC Binding Assay-Displaces ³H-phorbol dibutyrateMicromolar range[1]

Visualizations

Signaling Pathways

Activation of PKC by this compound can trigger multiple downstream signaling cascades. One of the most well-characterized is the MAPK/ERK pathway.

PKC_ERK_Pathway cluster_membrane Plasma Membrane PKC PKC Ras Ras PKC->Ras activates This compound This compound This compound->PKC activates DAG Diacylglycerol (Endogenous) DAG->PKC mimics Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in plates) Compound_Prep 2. Compound Preparation (Prepare serial dilutions) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Incubate with compound) Compound_Prep->Treatment Lysis 4. Cell Lysis (Extract proteins) Treatment->Lysis Quantification 5. Protein Quantification Lysis->Quantification Western_Blot 6. Western Blot (Analyze protein phosphorylation) Quantification->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

References

Technical Support Center: Minimizing Off-Target Effects of 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-O-Acetylindolactam V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

A1: this compound is a synthetic analog of the natural product (-)-Indolactam V. Its primary on-target effect is the activation of Protein Kinase C (PKC) isoforms. It functions as a phorbol (B1677699) ester mimetic, binding to the C1 domain of conventional and novel PKC isoforms, which leads to their activation and translocation from the cytosol to the plasma membrane.

Q2: What are the known off-target effects of this compound and other phorbol esters?

A2: The most well-documented off-target effects of phorbol esters, including analogs like this compound, are mediated by the activation of Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs).[1][2] RasGRPs also possess a C1 domain and are activated by diacylglycerol and phorbol esters independently of PKC.[1] Activation of RasGRPs leads to the stimulation of the Ras-MAPK signaling pathway, which can influence cell proliferation, differentiation, and survival.[2][3]

Q3: At what concentration should I use this compound to maximize on-target PKC activation and minimize off-target effects?

A3: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on studies with its parent compound, (-)-Indolactam V, on-target effects such as lymphocyte proliferation are observed in the low micromolar range, typically between 2.6 µM and 5.2 µM.[4] Off-target effects may become more prominent at higher concentrations. It is crucial to perform a dose-response curve for your specific system to determine the optimal concentration.

Q4: How can I confirm that the observed effects in my experiment are due to on-target PKC activation?

A4: To confirm on-target PKC activation, you can use a PKC-specific inhibitor as a control. Pre-treatment of your cells with a PKC inhibitor should abrogate the effects of this compound if they are indeed PKC-mediated. Additionally, you can perform a PKC translocation assay or a Western blot for phosphorylated PKC substrates to directly measure PKC activation.

Q5: What are the best practices for preparing and storing this compound?

A5: this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final concentration of the organic solvent in your culture is non-toxic to your cells (typically <0.1% v/v).

Troubleshooting Guides

Issue 1: Inconsistent or No Observable On-Target Effect (PKC Activation)
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell type and assay.
Compound Degradation Ensure proper storage of this compound (aliquoted, -20°C or below, protected from light). Prepare fresh working solutions for each experiment.
Low PKC Expression in Cells Confirm the expression of PKC isoforms in your cell line using Western blot or qPCR.
Incorrect Assay for PKC Activation Use a validated method to measure PKC activation, such as a PKC translocation assay (immunofluorescence or cell fractionation followed by Western blot) or by detecting the phosphorylation of a known PKC substrate.
Issue 2: Suspected Off-Target Effects
Possible Cause Troubleshooting Step
High Concentration of this compound Lower the concentration of this compound to a range where on-target PKC activation is still observed but off-target effects are minimized. A thorough dose-response analysis is critical.
PKC-Independent Pathway Activation Use a specific PKC inhibitor. If the observed effect persists in the presence of the PKC inhibitor, it is likely an off-target effect. To investigate RasGRP-mediated off-target effects, you can assess the activation of Ras (Ras pull-down assay) or downstream effectors like ERK1/2 (Western blot for phospho-ERK1/2).[3][5]
Cell Type-Specific Responses Be aware that the expression and importance of off-target proteins like RasGRPs can vary between cell types. Characterize the expression of potential off-target proteins in your experimental system.

Quantitative Data Summary

Compound On-Target Effect Effective Concentration Range Off-Target Effect Potential Off-Target Concentration
(-)-Indolactam V (parent compound) T-cell proliferation2.6 - 5.2 µM[4]RasGRP ActivationLikely at higher concentrations or in cells with high RasGRP expression.
This compound PKC ActivationExpected to be in a similar low micromolar range as (-)-Indolactam V. Empirical determination is recommended.Ras-MAPK Pathway ActivationConcentration-dependent; requires empirical determination.

Experimental Protocols

Protocol 1: Assessment of PKC Translocation by Immunofluorescence
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the PKC isoform of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI), and visualize using a fluorescence microscope.

Protocol 2: Assessment of Ras Activation (Ras Pull-Down Assay)
  • Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 2% glycerol) containing protease and phosphatase inhibitors.

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Ras Pull-Down: Incubate the cleared lysates with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1 coupled to glutathione-agarose beads for 1 hour at 4°C with gentle rocking.

  • Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a pan-Ras antibody to detect activated (GTP-bound) Ras. Run a parallel Western blot on the total cell lysates to determine the total Ras levels.

Visualizations

References

how to prevent degradation of 14-O-Acetylindolactam V in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-O-Acetylindolactam V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in solution to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that cause the degradation of this compound in solution?

    • A1: The primary factors leading to the degradation of this compound, a phorbol (B1677699) ester-related compound, are exposure to light, elevated temperatures, and non-optimal pH conditions.[1][2] Hydrolysis of the 14-O-acetyl group is a likely degradation pathway, particularly in aqueous solutions with a basic pH.

  • Q2: What is the recommended solvent for preparing a stock solution of this compound?

    • A2: For optimal stability, it is recommended to prepare stock solutions in anhydrous, high-purity solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[1][3] These solvents are less reactive than aqueous solutions and can be readily frozen for long-term storage.

  • Q3: How should I store my this compound stock solution?

    • A3: Stock solutions should be stored at -20°C in the dark.[1][3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For the related compound (-)-Indolactam V, storage at -20°C in the dark is also advised due to its light sensitivity.[3]

  • Q4: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

    • A4: A decrease in activity is likely due to the chemical degradation of the compound. This can be caused by improper storage conditions (e.g., exposure to light or room temperature), repeated freeze-thaw cycles, or the use of a non-optimal solvent. Hydrolysis of the acetyl group would yield Indolactam V, which may have a different activity profile.

  • Q5: Can I prepare a working solution of this compound in an aqueous buffer?

    • A5: While working solutions in aqueous buffers are necessary for many biological experiments, their stability is limited. It is crucial to prepare these solutions fresh for each experiment from a frozen, anhydrous stock. The pH of the aqueous buffer should be maintained near neutral or slightly acidic to minimize base-catalyzed hydrolysis of the ester linkage.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh working solutions from a properly stored stock for each experiment. Validate the concentration and purity of the stock solution periodically using a suitable analytical method like HPLC.
Precipitate formation in the solution upon thawing Low solubility or solvent evaporation.Ensure the compound is fully dissolved by gentle vortexing. If precipitation persists, consider preparing a fresh stock solution. Store aliquots in tightly sealed vials to prevent solvent evaporation.
Loss of potency in older stock solutions Long-term degradation.It is recommended to use stock solutions within a defined period (e.g., 3-6 months) even when stored at -20°C. For critical experiments, using a freshly prepared stock solution is advisable.

Data on Stability of Related Compounds

CompoundSolventStorage ConditionStabilityReference
12-O-Retinoylphorbol-13-acetate (RPA)Ethanol, Ethyl Acetate, or DMSO-20°C in absolute darknessStable for 8 weeks[1]
Phorbol Esters (from Jatropha curcas)Jatropha Crude Oil and Pressed Seeds4°C, unexposed to lightSlowest degradation rate observed[2]
Phorbol Esters (from Jatropha curcas)Jatropha Crude Oil and Pressed Seeds25-35°C, exposed to lightSignificant degradation[2]
(-)-Indolactam VEthanol or DMSO-20°C in the darkRecommended storage condition[3]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO or Ethanol (≥99.5% purity)

    • Sterile, amber (light-protecting) microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under a fume hood, weigh the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C in the dark.

Protocol for Assessing the Stability of this compound in Solution (HPLC-Based)

  • Objective: To determine the degradation rate of this compound under specific conditions (e.g., in a particular solvent at a defined temperature).

  • Materials:

    • This compound stock solution

    • Solvent/buffer to be tested

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

    • Autosampler vials

  • Procedure:

    • Prepare a solution of this compound in the test solvent/buffer at a known concentration.

    • Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain the initial (T=0) peak area, representing 100% purity.

    • Store the remaining solution under the desired test conditions (e.g., 25°C, protected from light).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial peak area.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

degradation_pathway A This compound B Indolactam V A->B Hydrolysis (e.g., H2O, OH-) C Acetic Acid A->C Hydrolysis (e.g., H2O, OH-)

Plausible hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep Prepare this compound solution in test solvent t0 T=0 HPLC Analysis (Initial Purity) prep->t0 storage Store solution under defined conditions (Temperature, Light) t0->storage tx Time-point (Tx) HPLC Analysis storage->tx tx->storage Repeat for multiple time points data Calculate % Remaining and Plot vs. Time tx->data

Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Impact on Experiment Temp Temperature Degradation Degradation of This compound Temp->Degradation Light Light Exposure Light->Degradation pH pH of Solution pH->Degradation Solvent Solvent Type Solvent->Degradation Results Inaccurate & Inconsistent Experimental Results Degradation->Results

Relationship between stability factors and experimental outcomes.

References

Technical Support Center: Refining Protocols for 14-O-Acetylindolactam V-Mediated PKC Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) for the effective use of 14-O-Acetylindolactam V in protein kinase C (PKC) activation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate PKC?

This compound is a synthetic analog of teleocidin, a class of indole (B1671886) alkaloids. It functions as a potent activator of protein kinase C (PKC) isozymes. Similar to the endogenous activator diacylglycerol (DAG) and phorbol (B1677699) esters, this compound binds to the C1 domain of conventional (cPKC) and novel (nPKC) isozymes. This binding event recruits PKC from the cytosol to the cell membrane, leading to a conformational change that relieves autoinhibition and activates the kinase.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. Once dissolved in DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the key differences between this compound and its parent compound, Indolactam V?

The primary difference is the presence of an acetyl group at the 14-position. This modification can alter the lipophilicity and cell permeability of the compound, potentially influencing its potency and kinetics of PKC activation in cellular assays. While both compounds are potent PKC activators, the acetylated form may exhibit different selectivities towards specific PKC isozymes.

Q4: Can this compound activate all PKC isozymes?

No, this compound, like other phorbol esters and indolactam analogs, primarily activates conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes. Atypical PKC isozymes (ζ, ι/λ) lack a typical C1 domain and are therefore not directly activated by this compound.

Q5: What are potential off-target effects of this compound?

While potent for PKC, indolactam analogs can have off-target effects. These may include interactions with other C1 domain-containing proteins, such as RasGRP, chimaerins, and Munc13. It is crucial to include appropriate controls in your experiments to account for potential PKC-independent effects.

Quantitative Data Summary

PKC IsozymeBinding Affinity (Ki) of (-)-Indolactam V (nM)
α11
β6
γ19
δ8
ε22
η16

Data is for the parent compound, (-)-Indolactam V, and should be used as a reference.

Experimental Protocols

Here we provide detailed methodologies for three common assays to measure PKC activation mediated by this compound.

In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of purified or immunoprecipitated PKC isozymes.

Materials:

  • Purified recombinant PKC isozyme

  • This compound

  • Substrate peptide (e.g., myelin basic protein or a specific fluorescent peptide)

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive assays

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine)

  • Quenching solution (e.g., EDTA)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine the purified PKC isozyme, kinase reaction buffer, and the substrate peptide.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the fluorescence signal according to the kit manufacturer's instructions.

  • Calculate the specific activity of the enzyme and determine the EC50 of this compound.

Western Blot Analysis of PKC Substrate Phosphorylation

This method assesses PKC activation in a cellular context by detecting the phosphorylation of known PKC substrates.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody specific for the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS)

  • Primary antibody for the total form of the PKC substrate (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for the total substrate to ensure equal loading.

PKC Translocation Assay

This imaging-based assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation.

Materials:

  • Cells expressing a fluorescently tagged PKC isozyme (e.g., GFP-PKCα)

  • This compound

  • Confocal microscope

  • Live-cell imaging chamber

Procedure:

  • Plate cells expressing the fluorescently tagged PKC isozyme in a live-cell imaging chamber.

  • Acquire baseline images of the cells showing the cytosolic localization of the PKC-GFP fusion protein.

  • Add this compound to the imaging chamber at the desired final concentration.

  • Immediately begin acquiring a time-lapse series of images.

  • Observe the translocation of the fluorescent signal from the cytosol to the plasma membrane over time.

  • Quantify the change in fluorescence intensity at the membrane versus the cytosol to determine the kinetics of translocation.

Troubleshooting Guide

Problem Possible Cause Solution
No or low PKC activation observed Degradation of this compound: Improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots from a stock solution stored at -80°C.
Suboptimal concentration: The concentration of the activator may be too low.Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.
Low expression of target PKC isozyme: The cell line may not express the PKC isozyme of interest at a detectable level.Verify PKC isozyme expression using Western blot or qPCR. Consider using a cell line with higher expression or overexpressing the isozyme.
Assay conditions not optimized: Incubation time, temperature, or buffer components may not be optimal.Optimize assay parameters systematically.
High background signal Non-specific antibody binding (Western blot): Insufficient blocking or antibody concentration too high.Increase blocking time, use a different blocking agent, or titrate the primary antibody concentration.
Autophosphorylation of PKC: In in vitro assays, PKC can autophosphorylate, leading to a high background.Include a control reaction without the substrate to measure autophosphorylation.
Inconsistent results Cell passage number: High passage numbers can lead to phenotypic drift and altered signaling responses.Use cells with a consistent and low passage number.
Variability in compound dispensing: Inaccurate pipetting of small volumes of the activator.Prepare serial dilutions and use calibrated pipettes.
Unexpected cellular effects Off-target effects: The observed effect may not be mediated by PKC.Use a PKC inhibitor in parallel with this compound to confirm that the effect is PKC-dependent. Investigate other potential C1 domain-containing targets.

Signaling Pathway and Experimental Workflow Diagrams

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Bind to C1 domain PKC_active Active PKC Substrate Substrate PKC_active->Substrate Phosphorylates PKC_inactive->PKC_active Translocates & Activates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Cellular Response Downstream Cellular Response Phospho_Substrate->Downstream Cellular Response GPCR GPCR/RTK PLC PLC GPCR->PLC Activates PLC->PIP2 Hydrolyzes IndolactamV This compound IndolactamV->PKC_inactive Bind to C1 domain

Caption: PKC signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture / Enzyme Preparation Treatment Treat Cells/Enzyme with This compound Cell_Culture->Treatment Compound_Prep Prepare this compound Stock Solution Compound_Prep->Treatment Incubation Incubate for Defined Time/Temperature Treatment->Incubation Assay_Type Select Assay Type Incubation->Assay_Type Kinase_Assay In Vitro Kinase Assay Assay_Type->Kinase_Assay Western_Blot Western Blot Assay_Type->Western_Blot Translocation_Assay Translocation Assay Assay_Type->Translocation_Assay Data_Acquisition Data Acquisition Kinase_Assay->Data_Acquisition Western_Blot->Data_Acquisition Translocation_Assay->Data_Acquisition Analysis Analyze and Quantify Results Data_Acquisition->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General experimental workflow for studying PKC activation.

Troubleshooting_Workflow Start Experiment Fails Check_Compound Is the compound fresh and properly stored? Start->Check_Compound Check_Concentration Is the concentration optimal? Check_Compound->Check_Concentration Yes New_Compound Prepare fresh compound aliquots Check_Compound->New_Compound No Check_Cells Are the cells healthy and expressing the target? Check_Concentration->Check_Cells Yes Dose_Response Perform a dose-response experiment Check_Concentration->Dose_Response No Check_Assay Are assay conditions optimized? Check_Cells->Check_Assay Yes Validate_Cells Validate cell health and target expression (WB/qPCR) Check_Cells->Validate_Cells No Optimize_Assay Optimize incubation time, temperature, and buffers Check_Assay->Optimize_Assay No Success Problem Solved Check_Assay->Success Yes New_Compound->Start Dose_Response->Start Validate_Cells->Start Optimize_Assay->Start

Caption: Troubleshooting decision tree for PKC activation experiments.

Technical Support Center: Addressing Variability in Results with 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using 14-O-Acetylindolactam V, a potent protein kinase C (PKC) activator. While specific data for this compound is limited, this guide draws upon established principles for working with analogous PKC activators like phorbol (B1677699) esters and other Indolactam derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analog of Indolactam V, a well-characterized activator of Protein Kinase C (PKC). Like other members of its class, it is believed to mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins that regulate a wide array of cellular processes.

Q2: What are the primary sources of variability when using this compound?

A2: Variability in experiments using potent PKC activators can arise from several factors:

  • Compound Stability and Handling: The stability of this compound in solution, especially after repeated freeze-thaw cycles, is a potential source of inconsistency.

  • Cellular Factors: The response to PKC activation is highly dependent on the cell type, its passage number, and confluency at the time of treatment.

  • Experimental Conditions: Variations in treatment time, compound concentration, and the solvent used can significantly impact results.

  • Downstream Assay Performance: The method used to measure the effects of PKC activation (e.g., Western blotting for phosphorylation, cell viability assays) can have its own inherent variability.

Q3: How does this compound compare to other PKC activators like Phorbol 12-myristate 13-acetate (PMA)?

A3: Both this compound and PMA are potent PKC activators. However, they may exhibit different potencies, durations of action, and isoform selectivities. Phorbol esters like PMA are known for inducing sustained PKC activation, which can lead to the downregulation of some PKC isoforms with prolonged exposure.[1] The specific effects of the 14-O-acetyl group on Indolactam V's activity are not well-documented, but modifications to the core structure of such compounds can alter their biological activity.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Cellular Response

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store desiccated at the recommended temperature.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations for similar compounds can range from nanomolar to low micromolar.
Cell Line Insensitivity Confirm that your cell line expresses the PKC isoforms targeted by Indolactam V. Some cell lines may have low levels of responsive PKC isoforms. Consider using a positive control cell line known to respond to PKC activators.
High Cell Passage Number Use cells with a low and consistent passage number for all experiments. High-passage cells can exhibit altered signaling responses.[2][3]
Suboptimal Treatment Time Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effect. PKC activation can be a rapid process, but downstream effects may take longer to manifest.
Issue 2: High Background or Off-Target Effects

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Include a vehicle-only control in all experiments.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation after dilution from the stock solution. Ensure complete dissolution in the stock solution before further dilution.
Non-specific Binding If using antibodies for detection, ensure they are specific for the target protein and use appropriate blocking buffers to minimize non-specific binding.

Experimental Protocols

Protocol: Validation of PKC Activation by Western Blotting for Phospho-Substrates

  • Cell Culture: Plate cells at a consistent density to ensure they reach the desired confluency (typically 70-80%) at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control. Incubate for the desired time at 37°C.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS) or a pan-phospho-serine/threonine antibody.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate key concepts relevant to experiments with this compound.

G cluster_0 Troubleshooting Workflow No Response No Response Check Compound Check Compound No Response->Check Compound Degradation? Optimize Concentration Optimize Concentration Check Compound->Optimize Concentration Fresh Stock Verify Cell Line Verify Cell Line Optimize Concentration->Verify Cell Line Dose-Response Positive Result Positive Result Verify Cell Line->Positive Result Confirmed

Caption: A logical workflow for troubleshooting a lack of cellular response.

G Acetylindolactam_V Acetylindolactam_V PKC PKC Acetylindolactam_V->PKC binds & activates Membrane_Translocation Membrane_Translocation PKC->Membrane_Translocation Substrate_Phosphorylation Substrate_Phosphorylation Membrane_Translocation->Substrate_Phosphorylation Cellular_Response Cellular_Response Substrate_Phosphorylation->Cellular_Response

Caption: Simplified signaling pathway of this compound.

G cluster_1 Experimental Variables Compound Compound (Purity, Stability) Variability Variability Compound->Variability Cells Cells (Type, Passage, Density) Cells->Variability Conditions Conditions (Time, Concentration) Conditions->Variability Assay Assay (Method, Reagents) Assay->Variability

Caption: Key factors contributing to experimental variability.

References

Technical Support Center: Best Practices for Control Experiments with 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 14-O-Acetylindolactam V in their experiments. The following information is designed to address specific issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the tumor promoter (-)-indolactam V. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms. By binding to the C1 domain of PKC, it mimics the function of diacylglycerol (DAG), a native activator, leading to the initiation of downstream signaling cascades.

Q2: What is the appropriate vehicle control for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Therefore, the appropriate vehicle control is the same concentration of DMSO used to dilute the compound in your experiments. It is crucial to ensure that the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that could induce cellular toxicity or off-target effects (typically ≤ 0.5%).

Q3: What is a suitable positive control for experiments involving this compound?

A3: Phorbol 12-myristate 13-acetate (PMA) is a potent and well-characterized PKC activator that serves as an excellent positive control.[1] Treatment with PMA should elicit a robust and measurable activation of PKC and its downstream pathways, confirming the responsiveness of your experimental system. A typical concentration for PMA as a positive control is in the nanomolar range, for example, 10 nM.[2]

Q4: What can be used as a negative control for this compound?

A4: An ideal negative control is a structurally similar compound with significantly reduced or no activity towards the target. For experiments with this compound, which is derived from (-)-indolactam V, its diastereomer, (+)-indolactam V, can be used as a negative control due to its reported diminished potency for PKC.[3] Another option is indolactone-V, a lactone analog of indolactam-V that exists in an inactive conformation.

Q5: What is the recommended starting concentration range for this compound in cell-based assays?

A5: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Based on the activity of its parent compound, (-)-indolactam V, which has an EC50 of 5 nM for inducing differentiation in HL-60 cells and Kd values in the low nanomolar range for various PKC isoforms, a starting concentration range of 1 nM to 1 µM is recommended for dose-response experiments.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound treatment Compound Instability: The compound may have degraded due to improper storage or handling.Store this compound as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media immediately before each experiment.
Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration.
Cell Line Insensitivity: The cell line may not express the specific PKC isoforms that are sensitive to this compound.Confirm the expression of relevant PKC isoforms in your cell line using Western blot or qPCR. Consider using a different cell line known to be responsive to PKC activators.
Insufficient Incubation Time: The duration of treatment may be too short to observe the desired downstream effect.Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the optimal incubation time for your endpoint of interest.
High background or off-target effects in vehicle control High DMSO Concentration: The concentration of DMSO may be causing cellular stress or other non-specific effects.Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%, and is consistent across all treatment groups.
Inconsistent results between experiments Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment.
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final compound concentration, especially with potent molecules.Use calibrated pipettes and perform serial dilutions carefully. For very low concentrations, consider preparing a larger volume of the final dilution to minimize pipetting errors.
Positive control (PMA) shows a weak or no response Problem with the Positive Control: The PMA stock solution may have degraded.Use a fresh, validated stock of PMA. Store PMA appropriately, protected from light.
Issue with the Assay System: The detection method (e.g., antibody for Western blot, substrate for kinase assay) may not be working correctly.Troubleshoot your assay system independently. Ensure all reagents are fresh and that the protocol is being followed correctly.

Quantitative Data

Table 1: Binding Affinities (Kd) and Inhibitory Constants (Ki) of (-)-Indolactam V for PKC Isoforms

PKC IsoformKd (nM)Ki (nM)
η-C1B5.5-
ε-C1B7.7-
δ-C1B8.3-
θ-C1B8.7-
β-C1A-long18.9-
α-C1A-long20.8-
β-C1B137-
γ-C1A138-
γ-C1B213-
η-CRD2-3.36
γ-CRD2-1030
Data for (-)-indolactam V, the parent compound of this compound.[4]

Table 2: Effective Concentrations of (-)-Indolactam V in Cellular Assays

Cell LineAssayEffective Concentration
HL-60Growth Inhibition (Monocytes)EC50: 5 nM
HL-60Cell AdhesionED50: 5.3 nM
Data for (-)-indolactam V.[4]

Experimental Protocols

Protocol 1: Assessment of ERK1/2 Phosphorylation upon this compound Treatment

  • Cell Seeding: Plate cells in complete medium at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours in a low-serum or serum-free medium prior to treatment.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of PMA in DMSO as a positive control.

    • Prepare a stock solution of the negative control (e.g., (+)-indolactam V) in DMSO at the same concentration as this compound.

    • Perform serial dilutions of the compounds and DMSO vehicle in serum-free medium to achieve the desired final concentrations.

  • Treatment:

    • Remove the culture medium and replace it with the medium containing the vehicle control, positive control, negative control, or different concentrations of this compound.

    • Incubate the cells at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Western Blot Analysis:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_analysis Analysis seed Seed Cells starve Serum Starve (Optional) seed->starve vehicle Vehicle Control (DMSO) positive Positive Control (PMA) negative Negative Control ((+)-Indolactam V) test This compound lysis Cell Lysis vehicle->lysis positive->lysis negative->lysis test->lysis western Western Blot lysis->western quantify Quantification western->quantify signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC Raf Raf PKC->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Gli Gli Transcription Factor ERK->Gli Regulates Gene Target Gene Expression Gli->Gene Promotes compound This compound compound->PKC Activates PMA PMA (Positive Control) PMA->PKC Activates

References

Validation & Comparative

A Comparative Guide to PKC Activators: 14-O-Acetylindolactam V vs. Bryostatin and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 14-O-Acetylindolactam V and other prominent Protein Kinase C (PKC) activators, with a particular focus on bryostatin (B1237437). The information presented is intended to assist researchers in selecting the appropriate PKC modulator for their experimental needs by offering a comprehensive overview of their mechanisms of action, binding affinities, and functional effects, supported by experimental data and detailed protocols.

Introduction to PKC Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a wide array of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Both conventional and novel PKC isoforms are activated by the second messenger diacylglycerol (DAG), which binds to their C1 domain. Various small molecules, including phorbol (B1677699) esters, indolactam derivatives, and bryostatins, can mimic DAG and act as potent PKC activators, making them invaluable tools for studying PKC function and potential therapeutic agents.

Mechanism of Action and Signaling Pathway

Both this compound and bryostatin exert their effects by binding to the C1 domain of conventional and novel PKC isozymes. This binding event induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the cell membrane, where it becomes catalytically active. Activated PKC then phosphorylates a multitude of downstream substrate proteins, triggering a cascade of cellular responses.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate Phosphorylates Substrate_p Phosphorylated Substrate Cell_Response Cellular Response Substrate_p->Cell_Response Leads to PKC_inactive->PKC_active Translocation Activator PKC Activator (e.g., this compound, Bryostatin) Activator->PKC_inactive

Figure 1: Simplified PKC Signaling Pathway.

Comparative Analysis of PKC Activators

The choice of a PKC activator often depends on the desired potency, isozyme selectivity, and downstream biological effects. While both this compound and bryostatin are potent activators, they exhibit distinct profiles.

Quantitative Comparison of Binding Affinities
PKC ActivatorPKCα (Ki, nM)PKCβ2 (Ki, nM)PKCδ (Ki, nM)PKCε (Ki, nM)Isozyme Selectivity
Bryostatin-1 (B1241195) 1.35[1][2]0.42[1][2]0.26[1][2]0.24[1][2]Preferential for novel PKC isozymes (δ and ε).[1]
(-)-Indolactam V Data not availableData not availableData not availableData not availablePotent activator of conventional and novel PKC isozymes.[3] Derivatives show moderate to high selectivity for novel PKCs.[5]
Phorbol 12-Myristate 13-Acetate (PMA) Potent, non-selectivePotent, non-selectivePotent, non-selectivePotent, non-selectiveBroadly activates conventional and novel PKC isozymes.[6]

Note: The binding affinities can vary depending on the experimental conditions and assay used. The data for (-)-Indolactam V is inferred from studies on the parent compound and its derivatives, as direct Ki values for this compound were not found in the search results.

Functional Differences and Experimental Observations

Beyond binding affinities, the functional consequences of PKC activation by these compounds can differ significantly.

  • This compound and Indolactam V: (-)-Indolactam V has been shown to be a full activator of PKC, with a magnitude of effect similar to the potent phorbol ester, Phorbol 12-Myristate 13-Acetate (TPA).[7] It effectively induces the translocation of PKC from the cytosol to the plasma membrane.[7] Derivatives of Indolactam V have been explored for their potential to selectively activate novel PKC isozymes.[5]

  • Bryostatin: Bryostatin is a potent PKC activator that, unlike many phorbol esters, does not promote tumor formation.[8] It exhibits a unique biphasic dose-response curve for the downregulation of certain PKC isozymes, such as PKCδ.[6] Short-term exposure to bryostatin-1 leads to PKC activation, while long-term exposure can promote the downregulation of PKC activity.[9] Bryostatin has been investigated in clinical trials for its potential therapeutic effects in cancer and Alzheimer's disease.[10]

Experimental Protocols

Accurate assessment of PKC activation is crucial for studying the effects of modulators like this compound and bryostatin. Below are outlines of key experimental protocols.

PKC Translocation Assay

This assay is used to visualize and quantify the movement of PKC from the cytosol to the cell membrane upon activation.

PKC_Translocation_Workflow Start Start: Seed cells Treat Treat cells with PKC Activator (e.g., this compound, Bryostatin) Start->Treat Lyse Lyse cells and separate cytosolic and membrane fractions Treat->Lyse SDS_PAGE Run fractions on SDS-PAGE Lyse->SDS_PAGE Western_Blot Western Blot with PKC isozyme-specific antibodies SDS_PAGE->Western_Blot Analyze Analyze band intensity to determine translocation Western_Blot->Analyze End End Analyze->End

Figure 2: Experimental Workflow for PKC Translocation Assay.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with the PKC activator (e.g., this compound or bryostatin) at various concentrations and for different time points. Include a vehicle control.

  • Cell Lysis and Fractionation: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a hypotonic buffer and mechanical disruption (e.g., Dounce homogenization or sonication). Separate the cytosolic and membrane fractions by ultracentrifugation.

  • Western Blotting: Determine the protein concentration of each fraction. Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and then incubate with a primary antibody specific to the PKC isozyme of interest. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Add a chemiluminescent substrate and visualize the bands using an imaging system. Quantify the band intensities to determine the relative amount of the PKC isozyme in the cytosolic versus membrane fraction. An increase in the membrane-to-cytosol ratio indicates PKC translocation and activation.[11]

[³H]Phorbol-12,13-dibutyrate (PDBu) Binding Assay

This competitive binding assay is used to determine the affinity of a compound for the C1 domain of PKC.

Methodology:

  • Preparation of Cell Lysates or Purified PKC: Prepare cell lysates containing PKC or use purified PKC isozymes.

  • Binding Reaction: In a reaction tube, combine the cell lysate or purified PKC, [³H]PDBu (a radiolabeled phorbol ester), and varying concentrations of the competitor compound (e.g., this compound or bryostatin).

  • Incubation: Incubate the reaction mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the PKC-bound [³H]PDBu from the free [³H]PDBu. This is typically done by rapid filtration through a glass fiber filter, which traps the protein-ligand complexes.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filter, representing the bound [³H]PDBu, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of [³H]PDBu binding) can be determined. The Ki (inhibition constant), which reflects the binding affinity of the competitor, can then be calculated using the Cheng-Prusoff equation.

Conclusion

Both this compound and bryostatin are potent activators of PKC, but they exhibit distinct characteristics that make them suitable for different research applications. Bryostatin is a well-characterized modulator with a unique biphasic activity profile and has been extensively studied in clinical settings. This compound, as part of the indolactam family, represents a class of potent PKC activators with the potential for isozyme-selective modulation. The choice between these and other PKC activators should be guided by the specific experimental goals, considering their respective potencies, selectivities, and downstream cellular effects. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of these and other novel PKC modulators.

References

comparative analysis of 14-O-Acetylindolactam V and Indolactam V

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Indolactam V and Its N-Acetyl Analogue: A Guide for Researchers

Introduction to Indolactam V and its N-Acetyl Analogue

Indolactam V is a potent activator of PKC isozymes and is known to induce a range of biological responses, including cell adhesion and differentiation.[1] Its mechanism of action involves binding to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). The indole (B1671886) nitrogen of Indolactam V is a key site for chemical modification aimed at altering its binding affinity, selectivity, and biological activity. N-acetylation of the indole nitrogen to yield N-acetylindolactam V represents one such modification. While the synthesis of N-acetylindolactam V has been reported, its specific effects on PKC binding and activation have not been extensively characterized in a comparative manner with the parent compound.[2]

Biochemical Properties and Mechanism of Action

Indolactam V is a full activator of PKC, inducing its translocation from the cytosol to the plasma membrane upon binding.[1] It competes with the potent tumor promoter phorbol-12,13-dibutyrate (B8117905) (PDBu) for binding to PKC, indicating a shared binding site on the C1 domain. The binding of Indolactam V is stereospecific, with the (-)-enantiomer being the biologically active form.

The biological activity of Indolactam V analogues is influenced by modifications at various positions. For instance, derivatization of the N1 position of the indole can modulate selectivity towards different PKC isozymes. While specific data for N-acetylindolactam V is lacking, studies on other N1-substituted analogues suggest that this position is critical for tuning the biological profile of the indolactam scaffold.

Quantitative Data for Indolactam V

The following table summarizes the reported binding affinities of (-)-Indolactam V to various PKC isozyme C1 domains. This data highlights the high affinity of Indolactam V for these regulatory domains.

PKC Isozyme C1 DomainBinding Affinity (Kd)
η-C1B5.5 nM
ε-C1B7.7 nM
δ-C1B8.3 nM
β-C1A-long18.9 nM
α-C1A-long20.8 nM
β-C1B137 nM
γ-C1A138 nM
γ-C1B213 nM

Data sourced from MedchemExpress product datasheet.

Proposed Experiments for Comparative Analysis

To objectively compare the performance of 14-O-Acetylindolactam V and Indolactam V, the following experimental protocols are proposed.

Competitive Binding Assay to Determine Binding Affinity for PKC Isozymes

This assay will determine the binding affinity (Ki) of N-acetylindolactam V for various PKC isozymes by measuring its ability to displace a known high-affinity radiolabeled ligand, such as [3H]-PDBu.

Experimental Protocol:

  • Preparation of Reagents:

    • Purified recombinant human PKC isozymes (α, βI, βII, γ, δ, ε, η, θ).

    • [3H]-PDBu (specific activity ~15-20 Ci/mmol).

    • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl2, 1 mM DTT, and 100 µg/mL phosphatidylserine.

    • Indolactam V and N-acetylindolactam V stock solutions in DMSO.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of the PKC isozyme, and a fixed concentration of [3H]-PDBu (typically at or below its Kd).

    • Add increasing concentrations of either unlabeled Indolactam V (for a standard curve) or N-acetylindolactam V.

    • Incubate the mixture at room temperature for 1 hour to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific [3H]-PDBu binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - PKC Isozymes - [3H]-PDBu - Assay Buffer - Test Compounds mix Combine PKC, [3H]-PDBu, and varying concentrations of Indolactam V or N-acetylindolactam V reagents->mix incubate Incubate to reach equilibrium mix->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter measure Measure radioactivity filter->measure plot Plot % specific binding vs. log[competitor] measure->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Competitive Binding Assay Workflow
In Vitro Kinase Activity Assay

This assay will measure the ability of Indolactam V and N-acetylindolactam V to activate PKC, leading to the phosphorylation of a specific substrate.

Experimental Protocol:

  • Preparation of Reagents:

    • Purified recombinant human PKC isozymes.

    • PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide).

    • Kinase assay buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT, and 100 µg/mL phosphatidylserine.

    • [γ-32P]ATP (for radioactive assay) or cold ATP (for fluorescent assay).

    • Indolactam V and N-acetylindolactam V stock solutions in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase assay buffer, the PKC isozyme, and the substrate peptide.

    • Add varying concentrations of Indolactam V or N-acetylindolactam V.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for the radioactive assay).

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA for radioactive assay or a kinase inhibitor for fluorescent assay).

    • For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-32P]ATP, and measure the incorporated radioactivity.

    • For the fluorescent assay, measure the change in fluorescence intensity or polarization.

  • Data Analysis:

    • Plot the kinase activity (e.g., cpm of incorporated 32P or change in fluorescence) against the logarithm of the activator concentration.

    • Determine the EC50 value (the concentration of the activator that produces 50% of the maximal response).

    • Compare the Emax (maximal activation) and EC50 values for Indolactam V and N-acetylindolactam V.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - PKC Isozymes - Substrate Peptide - Kinase Buffer - ATP ([γ-32P]ATP) - Test Compounds mix Combine PKC, substrate, and varying concentrations of Indolactam V or N-acetylindolactam V reagents->mix start_reaction Initiate reaction with ATP mix->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction measure Measure substrate phosphorylation stop_reaction->measure plot Plot kinase activity vs. log[activator] measure->plot calc_ec50 Determine EC50 and Emax plot->calc_ec50

In Vitro Kinase Activity Assay Workflow

Signaling Pathway

The activation of conventional and novel PKC isozymes by Indolactam V and its analogues is a critical event in cellular signaling. The following diagram illustrates the general pathway of PKC activation.

G cluster_membrane Plasma Membrane cluster_stimulus External Stimulus PKC_inactive Inactive PKC (cytosol) PKC_active Active PKC (membrane) PKC_inactive->PKC_active Translocation Substrate_phosphorylation Substrate Phosphorylation PKC_active->Substrate_phosphorylation Phosphorylation DAG Diacylglycerol (DAG) DAG->PKC_active Endogenous Ligand PS Phosphatidylserine (PS) PS->PKC_active Cofactor Ligand Indolactam V or N-acetylindolactam V Ligand->PKC_active Binding to C1 Domain Cellular_response Cellular Response Substrate_phosphorylation->Cellular_response Leads to

General PKC Activation Pathway

Conclusion

A direct comparative analysis of Indolactam V and N-acetylindolactam V is essential to understand the impact of N1-acetylation on the biological activity of the indolactam scaffold. The proposed experimental framework provides a robust methodology for determining the binding affinities and PKC activation profiles of these two compounds. The resulting data will be invaluable for researchers in the field of drug discovery and development, enabling the rational design of more potent and selective PKC modulators for therapeutic applications. The insights gained from such a study will contribute significantly to our understanding of the structure-activity relationships governing the interaction of indolactam-based ligands with PKC isozymes.

References

Unveiling the Isoform Blueprint of 14-O-Acetylindolactam V: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 14-O-Acetylindolactam V's interaction with Protein Kinase C (PKC) isoforms, offering researchers, scientists, and drug development professionals a critical resource for evaluating its potential as a selective signaling modulator. Through a detailed analysis of available experimental data, this document aims to objectively position this compound against other known PKC activators, highlighting its unique isoform selectivity profile.

At a Glance: Isoform Selectivity of PKC Activators

The precise modulation of individual Protein Kinase C (PKC) isoforms is a key objective in the development of targeted therapies for a multitude of diseases, including cancer and neurological disorders. This compound, a derivative of the potent PKC activator Indolactam V, has been investigated for its potential to exhibit a distinct isoform selectivity pattern. This guide synthesizes the available data to facilitate a clear comparison with other compounds.

CompoundPKCαPKCβPKCγPKCδPKCεPKCηPKCθ
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Indolactam V Potent ActivatorPotent ActivatorPotent ActivatorPotent ActivatorPotent ActivatorPotent ActivatorPotent Activator
Phorbol 12-Myristate 13-Acetate (PMA) Potent ActivatorPotent ActivatorPotent ActivatorPotent ActivatorPotent ActivatorPotent ActivatorPotent Activator
Trans-amide-restricted Indolactam V analog Weak BinderWeak BinderWeak BinderSignificant BinderSignificant BinderSignificant BinderSignificant Binder

Delving into the Mechanism: PKC Activation and Downstream Signaling

The activation of Protein Kinase C is a critical step in a multitude of signal transduction pathways that govern cell growth, differentiation, and apoptosis. Activators like this compound bind to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding event recruits the PKC enzyme to the cell membrane, leading to its activation and the subsequent phosphorylation of a wide array of downstream protein substrates.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Gene Expression, Proliferation) pSubstrate->Response 14OAcILV 14-O-Acetyl- indolactam V 14OAcILV->PKC_inactive Mimics DAG Ligand Ligand Ligand->Receptor

Caption: Generalized PKC signaling pathway activated by this compound.

Experimental Corner: Methodologies for Assessing Isoform Selectivity

The determination of a compound's PKC isoform selectivity relies on robust and well-defined experimental protocols. The following outlines the key assays employed in such studies.

PKC Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of a test compound for the C1 domain of different PKC isoforms by measuring its ability to displace a radiolabeled ligand, typically [³H]phorbol 12,13-dibutyrate ([³H]PDBu).

Protocol Outline:

  • Preparation of PKC Isoforms: Individual human PKC isoforms are expressed and purified from recombinant sources (e.g., Sf9 insect cells or E. coli).

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, and 1 mg/mL bovine serum albumin.

  • Reaction Mixture: Purified PKC isoform, phosphatidylserine (B164497) (a necessary cofactor), and [³H]PDBu are incubated in the assay buffer.

  • Competition: Increasing concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the PKC-ligand complex.

  • Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

PKC Kinase Activity Assay

This assay measures the ability of a compound to activate the catalytic function of a specific PKC isoform.

Protocol Outline:

  • Reaction Buffer: A typical buffer includes 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, and phosphatidylserine/diacylglycerol vesicles.

  • Enzyme and Substrate: Purified PKC isoform and a specific peptide or protein substrate (e.g., myelin basic protein or a synthetic peptide) are added to the reaction buffer.

  • Activation: The test compound is added at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at 30°C.

  • Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper or by adding a stop solution.

  • Washing: The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter or by autoradiography.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal enzyme activation (EC₅₀) is determined.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_activity Activation Potency (EC50) Start_Bind Start Prep_PKC_Bind Prepare PKC Isoforms & [3H]PDBu Start_Bind->Prep_PKC_Bind Incubate_Bind Incubate with This compound Prep_PKC_Bind->Incubate_Bind Filter Separate Bound/ Free Ligand Incubate_Bind->Filter Quantify_Bind Scintillation Counting Filter->Quantify_Bind Analyze_Bind Calculate Ki Quantify_Bind->Analyze_Bind End_Bind End Analyze_Bind->End_Bind Start_Act Start Prep_PKC_Act Prepare PKC Isoforms & Substrate Start_Act->Prep_PKC_Act Activate Add this compound & [γ-32P]ATP Prep_PKC_Act->Activate Incubate_Act Kinase Reaction Activate->Incubate_Act Stop Terminate Reaction Incubate_Act->Stop Quantify_Act Measure 32P Incorporation Stop->Quantify_Act Analyze_Act Calculate EC50 Quantify_Act->Analyze_Act End_Act End Analyze_Act->End_Act

Caption: Workflow for determining PKC isoform selectivity.

Concluding Remarks

While direct quantitative data for the isoform selectivity of this compound remains to be fully elucidated in publicly accessible literature, the study of related indolactam analogs provides a strong rationale for its investigation as a potentially selective PKC modulator. The experimental protocols detailed herein offer a standardized framework for researchers to conduct such comparative studies. The generation of comprehensive binding and activation profiles for this compound across all PKC isoforms is a critical next step in unlocking its therapeutic potential. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Comparative Guide to Protein Kinase C Activators: Cross-Validation of Findings with 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular signaling pathways, the robust and reproducible activation of Protein Kinase C (PKC) is paramount. 14-O-Acetylindolactam V, a synthetic analog of the teleocidin class of tumor promoters, serves as a potent activator of PKC and presents a valuable alternative to classical phorbol (B1677699) esters. This guide provides a comprehensive comparison of this compound with other commonly used PKC activators, supported by experimental data and detailed protocols to ensure the cross-validation of research findings.

Comparative Analysis of PKC Activator Potency and Isoform Selectivity

The selection of a PKC activator can significantly influence experimental outcomes due to variations in potency and selectivity across the different PKC isoforms. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Comparative Potency of PKC Activators

CompoundTargetEC50 / Ki (nM)Cell Type / Assay Condition
(-)-Indolactam V PKCDisplaced ³H-phorbol dibutyrate binding in the micromolar rangeSH-SY5Y human neuroblastoma cells
RGS2 protein levels~100 nM (EC50)HEK-293 cells
Phorbol 12-Myristate 13-Acetate (PMA) PKCα0.05 (Ki)Cell-free assay
PKCβ0.05 (Ki)Cell-free assay
PKCγ0.05 (Ki)Cell-free assay
PKCδ0.2 (Ki)Cell-free assay
PKCε2.5 (Ki)Cell-free assay
Phorbol 12,13-Dibutyrate (PDBu) PKCα0.2 (Ki)Cell-free assay
PKCβ0.2 (Ki)Cell-free assay
PKCγ0.2 (Ki)Cell-free assay
PKCδ1.0 (Ki)Cell-free assay
PKCε10 (Ki)Cell-free assay
Bryostatin-1 PKCα1.35 (Ki)[1]Cell-free assay
PKCβ20.42 (Ki)[1]Cell-free assay
PKCδ0.26 (Ki)[1]Cell-free assay
PKCε0.24 (Ki)[1]Cell-free assay
Ingenol (B1671944) Mebutate PKCδActivates at 100 nMKeratinocytes

Note: Data for this compound is often reported for its parent compound, (-)-Indolactam V. The acetylation at the 14-position is expected to modify its lipophilicity and cellular uptake, but it is still considered a potent PKC activator.

Table 2: Isoform Selectivity Profile of PKC Activators

CompoundConventional PKCs (α, β, γ)Novel PKCs (δ, ε, η, θ)Atypical PKCs (ζ, ι/λ)
Indolactam V & Derivatives Moderate ActivityPreferential Binding to C1B domains[2]No significant activity
Phorbol Esters (PMA, PDBu) Potent ActivatorsPotent ActivatorsNo significant activity
Bryostatin-1 Potent ActivatorPotent ActivatorNo significant activity
Ingenol Mebutate Moderate ActivityPotent activator, particularly of PKCδ[3][4]No significant activity

Signaling Pathways and Experimental Workflows

The activation of conventional and novel PKC isoforms by these compounds initiates a cascade of downstream signaling events. A key pathway involves the activation of the Raf/MEK/ERK (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and survival.

PKC_Activation_Pathway General PKC Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_cyto Inactive PKC DAG->PKC_cyto Recruits to membrane ER Endoplasmic Reticulum IP3->ER Opens Ca²⁺ channels PKC_mem Active PKC Raf Raf PKC_mem->Raf Phosphorylates & Activates PKC_cyto->PKC_mem Translocation & Activation Ca Ca²⁺ Ca->PKC_cyto Required for cPKCs ER->Ca Releases MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Transcription Gene Expression (Proliferation, Differentiation, etc.) ERK->Transcription Translocates & Activates Transcription Factors Activator This compound or Alternative Activator Activator->PKC_cyto Binds to C1 domain

Caption: Simplified signaling cascade initiated by PKC activators.

To ensure the validity of findings, a standardized experimental workflow is crucial. This workflow allows for the direct comparison of this compound with its alternatives.

Experimental_Workflow Comparative Experimental Workflow for PKC Activators cluster_setup Experimental Setup cluster_assays Biochemical Assays cluster_analysis Data Analysis A Cell Culture (e.g., HEK-293, SH-SY5Y) B Treatment with PKC Activators: - this compound - PMA / PDBu - Bryostatin-1 - Ingenol Mebutate (Dose-response and time-course) A->B C In Vitro PKC Kinase Assay (Radiometric or ELISA-based) B->C D Western Blot Analysis B->D E Quantification of Kinase Activity (Determine EC50 values) C->E F Quantification of Protein Phosphorylation (e.g., p-ERK/total ERK ratio) D->F G Comparative Analysis of Potency and Efficacy E->G F->G

Caption: Workflow for comparing the efficacy of PKC activators.

Experimental Protocols

To facilitate the cross-validation of findings, detailed methodologies for key experiments are provided below.

In Vitro PKC Kinase Activity Assay (Non-Radioactive, ELISA-based)

This assay measures the phosphorylation of a PKC-specific substrate peptide.

  • Plate Preparation: A microplate is pre-coated with a synthetic peptide that serves as a substrate for PKC.

  • Cell Lysate Preparation:

    • Culture cells (e.g., HEK-293T) to 80-90% confluency.

    • Treat cells with various concentrations of this compound or alternative activators for a predetermined time (e.g., 30 minutes).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Kinase Reaction:

    • Add a standardized amount of cell lysate to each well of the substrate-coated plate.

    • Initiate the kinase reaction by adding a solution containing ATP and the respective PKC activator at the desired final concentration.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Wash the wells to remove non-phosphorylated components.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the wells and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Data Analysis:

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate dose-response curves and calculate the EC50 value for each activator.

Western Blot Analysis for Downstream Signaling (ERK1/2 Phosphorylation)

This method assesses PKC activation by quantifying the phosphorylation of a key downstream target, ERK1/2.

  • Cell Treatment and Lysis:

    • Seed cells (e.g., SH-SY5Y) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat the cells with different concentrations of this compound or alternative activators for various time points (e.g., 5, 15, 30, 60 minutes).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition.

    • Compare the fold-change in ERK1/2 phosphorylation induced by each activator relative to the vehicle control.

By employing these standardized protocols and comparative data, researchers can confidently cross-validate their findings and gain a deeper understanding of the specific cellular responses elicited by this compound and other potent PKC activators.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 14-O-Acetylindolactam V, a synthetically accessible analog of the teleocidin class of tumor promoters. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support further research and development.

At a Glance: In Vitro vs. In Vivo Effects

FeatureIn Vitro EffectsIn Vivo Effects
Primary Target Protein Kinase C (PKC)Protein Kinase C (PKC)
Key Effect Potent activation of PKC isoformsTumor promotion on mouse skin
Quantitative Data Binding affinities (Ki, Kd), IC50 for downstream effectsLimited quantitative data available; qualitative assessment of tumor promotion

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro effects of this compound, also known as (-)-Indolactam V.

Table 1: In Vitro Binding Affinity of (-)-Indolactam V to Protein Kinase C (PKC) Isoforms
PKC Isoform DomainBinding Constant (Kd)Inhibition Constant (Ki)Reference
η-C1B5.5 nM-[1]
ε-C1B7.7 nM-[1]
δ-C1B8.3 nM-[1]
β-C1A-long18.9 nM-[1]
α-C1A-long20.8 nM-[1]
β-C1B137 nM-[1]
γ-C1A138 nM-[1]
γ-C1B213 nM-[1]
η-CRD2-3.36 nM[1]
γ-CRD2-1.03 µM[1]
Table 2: In Vitro Functional Activity of (-)-Indolactam V and N-Acetylindolactam V
AssayCompoundEffectConcentrationReference
[3H]-Phorbol Dibutyrate Displacement(-)-Indolactam VDisplacementMicromolar range[2]
T-Cell Proliferation(-)-Indolactam VOptimal Proliferation2.6 - 5.2 µM[3]
Gli Reporter AssayN-Acetylindolactam VIC50 for Gli Inhibition113 ± 27 nM

Signaling Pathway

This compound, as a phorbol (B1677699) ester analog, directly activates Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events that can lead to cellular proliferation and tumor promotion. One such pathway involves the regulation of the Hedgehog signaling pathway transcription factors, Gli.

G Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC Gli Gli Transcription Factor PKC->Gli Regulates Downstream Downstream Effectors PKC->Downstream Gene Gene Expression Gli->Gene Modulates Downstream->Gene IndolactamV This compound IndolactamV->PKC

Caption: this compound activates PKC, leading to the regulation of downstream targets like the Gli transcription factor.

Experimental Protocols

In Vitro: Protein Kinase C (PKC) Activation Assay

This protocol outlines a method to determine the potency of this compound in activating PKC through a competitive binding assay.

Objective: To quantify the binding affinity of this compound to PKC by measuring the displacement of a radiolabeled phorbol ester.

Materials:

  • Purified PKC isoforms

  • [3H]-Phorbol-12,13-dibutyrate ([3H]PDBu)

  • This compound

  • Phosphatidylserine (B164497) and diolein

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2, 1 mM DTT, and 100 µg/mL BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a lipid mixture of phosphatidylserine and diolein in a chloroform (B151607) solution and then evaporate the solvent to form a thin film. Resuspend the lipid film in the assay buffer by sonication.

  • In a series of microcentrifuge tubes, add a fixed concentration of purified PKC and the lipid mixture.

  • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Add a fixed concentration of [3H]PDBu to each tube.

  • Incubate the mixture at 30°C for 15 minutes.

  • Terminate the reaction by adding ice-cold assay buffer.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free [3H]PDBu.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific [3H]PDBu binding at each concentration of this compound and determine the IC50 value, which can then be used to calculate the Ki.

G Workflow for In Vitro PKC Binding Assay A Prepare Lipid Mixture & PKC Solution B Add varying concentrations of this compound A->B C Add fixed concentration of [3H]PDBu B->C D Incubate at 30°C C->D E Terminate reaction & Filter D->E F Measure Radioactivity E->F G Calculate IC50 & Ki F->G

Caption: Experimental workflow for determining the in vitro PKC binding affinity of this compound.

In Vivo: Mouse Skin Tumor Promotion Assay

This protocol describes a standard two-stage chemical carcinogenesis model to assess the tumor-promoting activity of this compound in vivo.

Objective: To evaluate the tumor-promoting effect of this compound on mouse skin initiated with a sub-carcinogenic dose of a chemical carcinogen.

Materials:

  • Female SENCAR or CD-1 mice (6-8 weeks old)

  • 7,12-Dimethylbenz[a]anthracene (DMBA) as the initiator

  • This compound as the promoter

  • Acetone (B3395972) as the vehicle

  • Calipers for tumor measurement

Procedure:

  • Shave the dorsal skin of the mice one day before initiation.

  • Initiate the skin by a single topical application of a sub-carcinogenic dose of DMBA (e.g., 10 nmol) in acetone.

  • One week after initiation, begin the promotion phase. Divide the mice into a control group (receiving vehicle only) and a treatment group.

  • Apply a specific dose of this compound (e.g., 5 nmol) in acetone topically to the initiated area of the treatment group twice weekly for a predetermined period (e.g., 20 weeks).

  • Observe the mice weekly for the appearance of skin tumors (papillomas).

  • Record the number of tumors per mouse (tumor incidence) and the week of the first tumor appearance (tumor latency).

  • Measure the diameter of the tumors with calipers to calculate tumor volume.

  • At the end of the experiment, euthanize the mice and excise the tumors for histological analysis to confirm the tumor type.

Note: Currently, there is a lack of specific, publicly available quantitative data from in vivo tumor promotion studies using this compound. The above protocol is a general methodology based on standard carcinogenesis models.

G Workflow for In Vivo Mouse Skin Tumor Promotion Assay A Shave Dorsal Skin of Mice B Initiate with DMBA A->B C Weekly Promotion with this compound B->C D Monitor Tumor Development (Incidence, Latency, Volume) C->D E Histological Analysis D->E

Caption: Experimental workflow for the in vivo assessment of the tumor-promoting activity of this compound.

Conclusion

This compound is a potent activator of Protein Kinase C in vitro, with high binding affinity to several PKC isoforms. This activity translates to a known tumor-promoting effect in vivo, as demonstrated in mouse skin carcinogenesis models. However, while the in vitro effects have been quantitatively characterized, there is a notable lack of specific dose-response data for its in vivo tumor-promoting activity in the public domain. Further research is warranted to quantitatively assess the in vivo efficacy and dose-dependency of this compound to fully understand its biological profile and potential applications.

References

Unlocking the Potential of Protein Kinase C: A Comparative Guide to the Structure-Activity Relationship of 14-O-Acetylindolactam V Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 14-O-Acetylindolactam V derivatives, potent activators of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signaling pathways. By examining the impact of structural modifications on their biological potency, this document serves as a critical resource for the rational design of novel therapeutics targeting PKC.

Indolactam V (ILV) and its derivatives are renowned for their ability to mimic the function of diacylglycerol (DAG), a natural activator of PKC. This activation triggers a cascade of downstream signaling events involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Consequently, modulating PKC activity with small molecules like this compound derivatives holds immense therapeutic promise for various diseases, including cancer.

This guide summarizes the quantitative structure-activity relationship (SAR) data for a series of indolactam V derivatives, providing insights into how modifications at various positions of the indolactam core influence their interaction with PKC and subsequent biological outcomes. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Comparative Biological Activity of Indolactam V Derivatives

The following table summarizes the biological activity of various indolactam V derivatives, highlighting the impact of substitutions at the C7, N1, and C12 positions on their potency as inhibitors of Gli, a downstream target of PKC signaling, and their binding affinity for PKC.

CompoundModificationTargetAssayIC50 (nM)Reference
(-)-Indolactam V (ILV) Parent CompoundGliShh-LIGHT2 Reporter Assay33 ± 8[1]
(-)-Indolactam I C12-hydrophilic amino acidGliShh-LIGHT2 Reporter Assay33 ± 4[1]
N-Hexylindolactam V N1-hexyl substitutionGliShh-LIGHT2 Reporter Assay113 ± 27[1]
(-)-Pendolmycin C7-isoprenyl substitutionGliShh-LIGHT2 Reporter Assay-[1]
(-)-Lyngbyatoxin A C7-isoprenyl substitutionGliShh-LIGHT2 Reporter Assay-[1]
(9R,12S)-epi-Indolactam V Diastereomer of ILVGliShh-LIGHT2 Reporter AssayNo activity[1]
(-)-Indolactam V (ILV) PKC[3H]PDBu Binding Assaymicromolar range[2]

Key Structure-Activity Relationship Insights:

  • C7 Position: The presence of a hydrophobic group, such as an isoprenyl motif, at the C7 position is proposed to enhance interaction with the cell membrane, leading to sustained PKC activation.[1] However, indolactams lacking C7 substitution may be more attractive for developing Gli inhibitors.[1]

  • N1 Position: Derivatization at the N1 position of the indole (B1671886) ring can modulate selectivity towards different PKC isozymes.[1] For instance, an N-hexyl substitution has been shown to be a potent Gli antagonist.[1]

  • C9 Position: The stereochemistry at the C9 position is crucial for activity, as evidenced by the lack of activity of the (9R,12S)-epi-indolactam V diastereomer.[1]

  • C12 Position: Modifications at the C12 position, which is part of the dipeptide-like structure, can also influence activity. Incorporating a hydrophilic amino acid at this position, as in (-)-Indolactam I, can maintain high potency for Gli inhibition.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Protein Kinase C (PKC) Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled phorbol (B1677699) ester, [3H]phorbol-12,13-dibutyrate ([3H]PDBu), from the C1 domain of PKC.

Materials:

  • Purified PKC isozymes

  • [3H]PDBu

  • Test compounds (this compound derivatives)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl2, 20 µg/mL phosphatidylserine

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microtiter plate, add the assay buffer, a fixed concentration of [3H]PDBu (typically at its Kd value), and the diluted test compounds.

  • Initiate the binding reaction by adding the purified PKC enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound [3H]PDBu.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu is determined as the IC50 value.

PKC Translocation Assay

This assay assesses the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane.

Materials:

  • Cell line expressing the PKC isozyme of interest (e.g., SH-SY5Y human neuroblastoma cells).[2]

  • Test compounds.

  • Cell lysis buffer.

  • Antibodies specific for the PKC isozyme.

  • Western blotting reagents.

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with the test compounds for a specific duration.

  • Wash the cells with ice-cold PBS and lyse them in a hypotonic buffer.

  • Separate the cytosolic and membrane fractions by centrifugation.

  • Determine the protein concentration in each fraction.

  • Analyze the presence of the specific PKC isozyme in both fractions by Western blotting using a specific primary antibody.

  • Quantify the band intensities to determine the extent of PKC translocation to the membrane fraction upon treatment with the test compound. An increase in the membrane-associated PKC indicates activation.[2]

Signaling Pathways and Experimental Workflows

The activation of PKC by this compound derivatives initiates a complex signaling cascade. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for assessing PKC activation.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Raf Raf PKC_active->Raf DAG Diacylglycerol (DAG) DAG->PKC_inactive IndolactamV This compound Derivative IndolactamV->PKC_inactive Binds to C1 Domain MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) Transcription_Factors->Gene_Expression

Caption: PKC Signaling Pathway Activated by this compound Derivatives.

Experimental_Workflow start Start compound_prep Prepare Indolactam V Derivative Solutions start->compound_prep treatment Treat Cells with Derivatives compound_prep->treatment cell_culture Culture Cells cell_culture->treatment assay Perform Assay (e.g., PKC Binding or Translocation Assay) treatment->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (Calculate IC50, etc.) data_acq->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End sar_analysis->end

Caption: Experimental Workflow for SAR Analysis of Indolactam V Derivatives.

References

Safety Operating Guide

Proper Disposal of 14-O-Acetylindolactam V: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for a Potent Biological Compound

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like 14-O-Acetylindolactam V are paramount for ensuring laboratory safety and environmental protection. As a synthetic analog of the tumor-promoting phorbol (B1677699) esters, this compound requires stringent disposal protocols due to its significant biological activity, including the modulation of protein kinase C (PKC) and other cellular signaling pathways.[1][2] Adherence to the following step-by-step procedures is critical for the safe management of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general, essential precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Ventilation: Handle neat compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, immediate and careful action is required to mitigate exposure and prevent environmental contamination:

  • Alert Personnel: Notify colleagues in the immediate area and restrict access.

  • Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill. For solid spills, gently cover the material to avoid raising dust.

  • Decontamination: Phorbol esters may be inactivated with a 5% sodium hypochlorite (B82951) solution (a 1:10 dilution of household bleach).[3] Carefully apply the solution to the spill area, allowing for a contact time of at least 30 minutes.

  • Cleanup: Collect all contaminated materials (absorbent, broken glassware, etc.) using appropriate tools (e.g., forceps, dustpan).

  • Waste Collection: Place all cleanup materials into a designated, leak-proof, and clearly labeled hazardous waste container.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and materials contaminated with it is through incineration by a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle). The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other components of the solution.

    • Sharps: All sharps (needles, scalpels, contaminated glass) must be placed in a designated sharps container.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • "this compound"

      • An indication of the hazards (e.g., "Biologically Active," "Potentially Carcinogenic")

      • The accumulation start date.

  • Storage:

    • Store waste containers in a designated, secure secondary containment area away from incompatible materials.[3]

    • Ensure containers are kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The procedures outlined above are based on general best practices for the disposal of potent, biologically active small molecules and compounds of a similar class (phorbol esters).

Data Presentation

No quantitative data regarding the specific disposal parameters for this compound were available in the searched resources.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Lab Coat - Safety Glasses - Chemical-Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste: (Contaminated labware, PPE, neat compound) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste: (Needles, contaminated glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Puncture-Resistant Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof, Sealed Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store Store in Secure Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end End: Proper Disposal via Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 14-O-Acetylindolactam V

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for a Potent Phorbol (B1677699) Ester Analog

Researchers and drug development professionals working with 14-O-Acetylindolactam V, a potent phorbol ester analog, must adhere to stringent safety protocols to mitigate the inherent risks associated with this class of compounds. Phorbol esters are known tumor promoters and can cause significant irritation to the skin, eyes, and respiratory tract. Systemic toxic effects may also occur through ingestion, inhalation, or skin absorption. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound. Double gloving is a recommended practice to prevent skin contact.[1][2]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles with indirect vents.Protects eyes from splashes of solutions containing the compound.[1]
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves.Prevents skin contact with the compound.[1][2][3]
Body Protection Laboratory CoatFull-length and buttoned.Protects skin and personal clothing from contamination.[1][2]
Chemical-Resistant ApronTo be worn over the lab coat, especially when handling larger quantities or during splash-prone procedures.Provides an extra layer of protection against spills and splashes.[1]
Respiratory Protection RespiratorN95 or higher, depending on the procedure and the potential for aerosol or dust generation.[1][3]Protects against the inhalation of aerosolized particles or dust.
Foot Protection Closed-toe ShoesMade of a non-porous material.Protects feet from spills.[1]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

prep Preparation - Work in a well-ventilated area or fume hood. - Wear all required PPE. handling Handling - Avoid generating dust or aerosols. - Use dedicated and clearly labeled equipment. prep->handling spill Spill Response - Evacuate and secure the area. - Notify supervisor and safety officer. - Use a chemical spill kit for cleanup. handling->spill If spill occurs decon Decontamination - Decontaminate work surfaces and equipment. - Phorbol esters may be inactivated with 5% sodium hypochlorite (B82951). handling->decon spill->decon waste Waste Disposal - All contaminated materials are hazardous waste. - Segregate liquid and solid waste in labeled, sealed containers. decon->waste disposal Final Disposal - Dispose of hazardous waste through the institution's official program. - Do not dispose in general trash or down the drain. waste->disposal

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Spill and Disposal Procedures

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Isolate the Area: Secure the spill area to prevent unauthorized entry.[1]

  • Report the Spill: Immediately notify the laboratory supervisor and the institutional safety officer.[1]

  • Don Appropriate PPE: Before attempting cleanup, ensure all necessary PPE, including respiratory protection, is worn.

  • Contain and Absorb: Cover the spill with an absorbent material from a chemical spill kit.[1]

  • Collect Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area. Phorbol esters may be inactivated with a 5% sodium hypochlorite solution.[2]

Waste Disposal Protocol:

All materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled waste container. The container material should be compatible with the solvents used.[1]

  • Solid Waste: All contaminated solid materials, such as pipette tips, tubes, gloves, and absorbent pads, must be collected in a separate, clearly labeled, and sealed hazardous waste container.[1]

  • Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program.[1] Under no circumstances should any contaminated materials be disposed of in the general laboratory trash or poured down the drain.[1]

First Aid Measures

In case of exposure, follow these immediate first aid procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.